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  • Product: 3-Acetylamino-2,6-dimethylphenol
  • CAS: 28739-71-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Acetylamino-2,6-dimethylphenol

Foreword This technical guide provides a comprehensive overview of the chemical properties of 3-Acetylamino-2,6-dimethylphenol (CAS No: 28739-71-1), a substituted aromatic compound of interest to researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

This technical guide provides a comprehensive overview of the chemical properties of 3-Acetylamino-2,6-dimethylphenol (CAS No: 28739-71-1), a substituted aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a phenol, an acetamide, and a substituted benzene ring—this molecule presents a unique combination of chemical features that warrant detailed investigation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a synthesized repository of its known and predicted chemical characteristics, supported by established principles of organic chemistry and data from analogous compounds.

Molecular Structure and Physicochemical Properties

3-Acetylamino-2,6-dimethylphenol, with the molecular formula C₁₀H₁₃NO₂, possesses a central benzene ring substituted with a hydroxyl group, an acetylamino group, and two methyl groups. The spatial arrangement of these functional groups dictates its chemical behavior and potential biological activity.

Diagram 1: Molecular Structure of 3-Acetylamino-2,6-dimethylphenol

Caption: 2D representation of 3-Acetylamino-2,6-dimethylphenol.

A summary of its key physicochemical properties is provided in the table below. It is important to note that while some of these values have been experimentally determined, others are computed estimates based on its structure.

PropertyValueSource
Molecular Weight 179.22 g/mol [1]
Molecular Formula C₁₀H₁₃NO₂[1][2]
CAS Number 28739-71-1[1][2]
IUPAC Name N-(3-hydroxy-2,4-dimethylphenyl)acetamide[1]
Boiling Point 344.5 °C at 760 mmHg[2]
Flash Point 162.2 °C[2]
Density 1.167 g/cm³[2]
logP 2.61690[2]
Vapor Pressure 3.28E-05 mmHg at 25°C[2]

Synthesis

The primary route for the synthesis of 3-Acetylamino-2,6-dimethylphenol is through the acetylation of its corresponding amine precursor, 3-Amino-2,6-dimethylphenol. This is a standard and well-established transformation in organic synthesis.

Diagram 2: Synthesis of 3-Acetylamino-2,6-dimethylphenol

Synthesis reactant 3-Amino-2,6-dimethylphenol product 3-Acetylamino-2,6-dimethylphenol reactant->product Acetylation reagent Acetic Anhydride or Acetyl Chloride reagent->product

Caption: General reaction scheme for the synthesis.

Experimental Protocol: N-Acetylation of 3-Amino-2,6-dimethylphenol

This protocol is a generalized procedure based on standard acetylation methods for aromatic amines. Optimization may be required for yield and purity.

Materials:

  • 3-Amino-2,6-dimethylphenol

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Amino-2,6-dimethylphenol in a suitable volume of dichloromethane.

  • Addition of Base: Add a slight excess of pyridine to the solution. This will act as a base to neutralize the acetic acid byproduct.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Acetylamino-2,6-dimethylphenol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the amide proton, and the hydroxyl proton.

Predicted ¹H NMR (in CDCl₃, 300 MHz) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 9.5Singlet (broad)1HPhenolic -OH
~ 7.5 - 8.0Singlet (broad)1HAmide -NH
~ 6.8 - 7.2Multiplet2HAromatic C-H
~ 2.2Singlet6HAr-CH₃
~ 2.1Singlet3H-C(O)CH₃

Note: The chemical shifts of the -OH and -NH protons are highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in CDCl₃, 75 MHz) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~ 169Amide Carbonyl (C=O)
~ 150 - 155Aromatic C-OH
~ 135 - 140Aromatic C-NH
~ 120 - 130Aromatic C-H & C-CH₃
~ 24Acetyl -CH₃
~ 15 - 20Aromatic -CH₃
FT-IR Spectroscopy (Fourier-Transform Infrared)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Predicted FT-IR (KBr pellet, cm⁻¹) Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3400 - 3200O-H stretch (broad)Phenolic -OH
~ 3300 - 3100N-H stretchAmide -NH
~ 3100 - 3000C-H stretch (aromatic)Aromatic C-H
~ 2980 - 2850C-H stretch (aliphatic)-CH₃
~ 1660C=O stretch (Amide I)Amide C=O
~ 1600, 1475C=C stretchAromatic Ring
~ 1550N-H bend (Amide II)Amide N-H
~ 1250C-O stretchPhenolic C-O
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of an acetyl group (-COCH₃) to give a fragment at m/z = 136.

    • Loss of ketene (CH₂=C=O) from the molecular ion to give a fragment at m/z = 137.

    • Cleavage of the amide bond can also lead to other characteristic fragments.

Reactivity and Stability

The reactivity of 3-Acetylamino-2,6-dimethylphenol is governed by its three primary functional domains: the phenolic hydroxyl group, the N-aryl acetamide group, and the electron-rich aromatic ring.

  • Phenolic Hydroxyl Group: The hydroxyl group imparts weak acidity and can undergo reactions typical of phenols, such as ether and ester formation under appropriate conditions. It also activates the aromatic ring towards electrophilic substitution.

  • N-Aryl Acetamide Group: The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-Amino-2,6-dimethylphenol. The nitrogen lone pair is delocalized into the carbonyl group, making it less basic than a corresponding amine.

  • Aromatic Ring: The hydroxyl and amino groups are ortho-, para-directing and activating, while the methyl groups are also weakly activating. This suggests the aromatic ring will be susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the hydroxyl and amino groups will be the most reactive sites.

The compound is expected to be stable under normal laboratory conditions, but should be protected from strong oxidizing agents and extreme pH.

Solubility Profile

A comprehensive experimental solubility profile for 3-Acetylamino-2,6-dimethylphenol in a wide range of organic solvents is not extensively documented. However, based on its structure, a qualitative solubility can be predicted.

SolventPredicted SolubilityRationale
Water Sparingly solubleThe polar hydroxyl and amide groups can form hydrogen bonds with water, but the overall molecule has significant non-polar character from the aromatic ring and methyl groups.
Methanol, Ethanol SolubleThese polar protic solvents can effectively solvate both the polar functional groups and the non-polar regions of the molecule.
Acetone, Ethyl Acetate SolubleGood general-purpose polar aprotic solvents that should readily dissolve the compound.
Dichloromethane, Chloroform SolubleThese non-polar aprotic solvents are effective for many organic compounds.
Hexane, Toluene Sparingly to insolubleThe polarity of the hydroxyl and amide groups will limit solubility in non-polar hydrocarbon solvents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Potential Applications in Drug Development

Substituted acetamidophenols are a class of compounds that have been explored for various therapeutic applications. The structural features of 3-Acetylamino-2,6-dimethylphenol make it an interesting candidate for further investigation in drug discovery programs. The presence of a phenolic hydroxyl group and an acetamide moiety, common in many biologically active molecules, suggests potential for a range of activities. Research into related compounds has indicated potential for analgesic, anti-inflammatory, and other pharmacological effects.[3][4][5][6]

Conclusion

3-Acetylamino-2,6-dimethylphenol is a multifaceted molecule with chemical properties derived from its constituent functional groups. This guide has provided a detailed overview of its structure, synthesis, predicted spectroscopic characteristics, reactivity, and solubility. While a complete experimental dataset for this specific compound is not yet available in the public domain, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists working with this and related compounds.

References

  • PubChem. 3-Acetylamino-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]

  • LookChem. 3-acetylamino-2,6-dimethylphenol. [Link]

  • NextSDS. 3-acetylamino-2,6-dimethylphenol — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 3-Acetylamino-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]

  • LookChem. 3-acetylamino-2,6-dimethylphenol. [Link]

  • European Commission. Scientific Committee on Consumer Safety SCCS. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Phenol, 2,6-dimethyl-. [Link]

  • NIST WebBook. Phenol, 2,6-dimethyl-. [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ResearchGate. Electron ionization mass spectrum of (a)... | Download Scientific Diagram. [Link]

  • ACS Publications. Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. ATR-FTIR spectra in the mid-IR (left) and near-IR (right) of SOAs... [Link]

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]

  • NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

  • PMC. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Synthesis of New Acetaminophen Analogs and Their Ibuprofen Conjugates as Novel Analgesic Drugs | Request PDF. [Link]

  • http:/ /ejournal.upi. edu. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • PubChem. Acetaminophen. National Center for Biotechnology Information. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

Sources

Exploratory

The Biological Activity and Metabolic Significance of 3-Acetylamino-2,6-dimethylphenol: A Technical Whitepaper

Executive Summary In the landscape of xenobiotic metabolism and drug design, 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), also designated as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is frequently overlooked as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of xenobiotic metabolism and drug design, 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), also designated as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is frequently overlooked as a mere bulk intermediate. However, from a pharmacological perspective, it represents a critical biochemical node. It is the primary Phase II N-acetylated metabolite of 3-amino-2,6-dimethylphenol—a widely utilized industrial and cosmetic compound—and shares structural homology with the detoxified metabolites of xylidine-based drugs like lidocaine.

This whitepaper dissects the biological activity of 3-Acetylamino-2,6-dimethylphenol (3-AADP), exploring its role in hepatic detoxification pathways, its physicochemical profile, and its utility as a stable scaffold in advanced drug development.

Physicochemical Profile & Pharmacological Relevance

To understand the biological behavior of 3-AADP, we must first analyze its quantitative descriptors. The molecule's high stability and favorable partition coefficient make it an ideal candidate for systemic circulation and renal clearance without unwanted accumulation.

Table 1: Physicochemical and Pharmacokinetic Descriptors of 3-AADP

ParameterValuePharmacological Implication
Molecular Weight 179.22 g/mol [1]Highly permeable; strictly complies with Lipinski's Rule of 5 for oral bioavailability.
LogP (XLogP3) 1.5 [1]Optimal lipophilicity for passive cellular membrane diffusion without excessive tissue retention.
Topological Polar Surface Area 49.3 Ų [1]Indicates excellent membrane permeability, including potential crossing of the Blood-Brain Barrier (BBB).
Hydrogen Bond Donors 2 [1]Facilitates targeted binding, particularly in the hinge regions of kinase enzymes.
Hydrogen Bond Acceptors 2 [1]Participates in dipole-dipole interactions within target protein pockets.
Boiling Point 344.5°C at 760 mmHg [2]High thermal stability, ensuring robustness during high-temperature synthetic formulation.

Mechanistic Biology: The Role of N-Acetylation in Detoxification

The biological activity of 3-AADP is best understood through the lens of toxification vs. detoxification .

Primary aromatic amines, such as 2,6-dimethylaniline (a primary metabolite of lidocaine) and 3-amino-2,6-dimethylphenol, pose significant toxicological risks [3]. When these unconjugated amines enter the hepatic system, they are highly susceptible to Phase I Cytochrome P450-mediated N-hydroxylation. This process forms highly reactive nitrenium ions that can covalently bind to DNA (inducing genotoxicity) or undergo redox cycling to generate destructive reactive oxygen species (ROS) [4].

The biological conversion to 3-AADP represents a critical Phase II detoxification mechanism . Catalyzed by Arylamine N-acetyltransferases (NAT1 and NAT2) in the liver and skin, the transfer of an acetyl group from Acetyl-CoA to the primary amine neutralizes its nucleophilicity [5].

Causality Insight: Why does acetylation prevent toxicity? The bulky, electron-withdrawing acetyl group sterically and electronically hinders the nitrogen atom, preventing P450 enzymes from accessing it for N-hydroxylation. Consequently, the molecule is stabilized, its aqueous solubility is enhanced, and it is safely routed for renal excretion.

MetabolicPathway A 3-Amino-2,6-dimethylphenol (Toxic Precursor) B NAT1 / NAT2 Enzymes (Hepatic Phase II) A->B Acetyl-CoA Transfer C 3-Acetylamino-2,6-dimethylphenol (Stable Metabolite) B->C N-Acetylation D Renal Excretion (Detoxification) C->D Increased Hydrophilicity

Phase II N-acetylation pathway of 3-amino-2,6-dimethylphenol.

Experimental Methodology: In Vitro Biotransformation & Quantification

To study the pharmacokinetics of 3-AADP, researchers must employ highly controlled in vitro assays. Below is a self-validating protocol for synthesizing and quantifying 3-AADP using human hepatic microsomes.

Protocol: NAT-Mediated Biotransformation Assay

Step 1: Matrix Preparation

  • Action: Suspend 1 mg/mL of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Add 3-amino-2,6-dimethylphenol (substrate) to a final concentration of 10 µM.

  • Causality: The pH 7.4 buffer strictly mimics physiological intracellular conditions, ensuring optimal folding and activity of the NAT enzymes.

Step 2: Reaction Initiation & Self-Validation

  • Action: Initiate the reaction by adding 1 mM Acetyl-CoA. Crucial: Run a parallel negative control using heat-inactivated microsomes (boiled at 95°C for 10 mins).

  • Causality: Acetyl-CoA is the obligate acetyl donor. The heat-inactivated control is a self-validating step; it proves that any 3-AADP detected is the result of enzymatic biotransformation, ruling out spontaneous chemical acetylation in the buffer.

Step 3: Reaction Quenching

  • Action: Incubate at 37°C for 60 minutes. Quench the reaction by adding ice-cold acetonitrile (1:3 v/v) containing an isotopically labeled internal standard (e.g., 3-AADP-d3).

  • Causality: Enzymatic biotransformation is highly dynamic. Ice-cold acetonitrile rapidly denatures the tertiary structure of the NAT enzymes and precipitates proteins, instantly halting kinetic activity to preserve the exact metabolite ratio at the 60-minute mark.

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Action: Centrifuge the quenched sample at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM).

  • Causality: 3-AADP has multiple positional isomers (e.g., 4-acetamido derivatives). MRM allows the selection of the specific precursor ion ( m/z 180.1 [M+H]+ ) and a unique product ion fragment, ensuring absolute quantification of the target isomer without biological matrix interference.

AnalyticalWorkflow Step1 1. Matrix Preparation Hepatic Microsomes + Acetyl-CoA Step2 2. Enzymatic Reaction 37°C for 60 mins (pH 7.4) Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile (1:3 v/v) Step2->Step3 Step4 4. Centrifugation 14,000 x g to precipitate proteins Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5

Self-validating LC-MS/MS experimental workflow for 3-AADP quantification.

Applications in Advanced Drug Design

Beyond its role as a metabolite, 3-AADP serves as a highly privileged structural scaffold in medicinal chemistry. The combination of the electron-donating hydroxyl group, the sterically hindering dimethyl groups, and the stable acetamido linkage makes it an excellent building block for designing target-specific inhibitors.

For instance, derivatives of the 2,6-dimethylphenol architecture have been successfully utilized in the synthesis of RET (REarranged during Transfection) kinase inhibitors for oncology applications, where the phenolic hydroxyl acts as a critical hydrogen bond donor to the kinase hinge region, while the acetamido group occupies adjacent hydrophobic pockets to achieve target selectivity.

By understanding the intrinsic biological stability and metabolic pathways of 3-Acetylamino-2,6-dimethylphenol, drug development professionals can leverage its scaffold to design therapeutics that are pre-optimized for Phase II metabolic survival, thereby enhancing half-life and reducing off-target toxicity.

References

  • National Center for Biotechnology Information (NCBI). "3-Acetylamino-2,6-dimethylphenol - PubChem Compound Summary for CID 152965." PubChem,[Link]

  • LookChem. "Chemical Properties and Synthetic Routes of 3-acetylamino-2,6-dimethylphenol (CAS 28739-71-1)." LookChem Database,[Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on 3-amino-2,6-dimethylphenol (A162)." European Commission,[Link]

  • Kim, M. Y., et al. "Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species." Toxicological Sciences,[Link]

Sources

Foundational

Whitepaper: Chemical, Metabolic, and Synthetic Profiling of 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1)

Executive Summary As a Senior Application Scientist specializing in intermediate synthesis and dye chemistry, I frequently encounter molecules that serve dual roles as both critical synthetic building blocks and key meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in intermediate synthesis and dye chemistry, I frequently encounter molecules that serve dual roles as both critical synthetic building blocks and key metabolic markers. 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1), also known as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is a prime example.

In industrial synthesis, it acts as a highly stable, protected intermediate used in the oxidative coupling of complex indophenol dyes. In the realm of toxicology and pharmacology, it is the primary N-acetylated metabolite of the oxidative hair dye precursor 3-amino-2,6-dimethylphenol. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological significance, and a self-validating experimental protocol for its chemoselective synthesis.

Physicochemical Profile

Understanding the physical and thermodynamic properties of 3-Acetylamino-2,6-dimethylphenol is critical for optimizing both extraction workflows (in metabolism studies) and crystallization parameters (in bulk synthesis). The quantitative data summarized below reflects consensus values from authoritative chemical databases [1, 3].

PropertyValueScientific Implication
IUPAC Name N-(3-hydroxy-2,4-dimethylphenyl)acetamideDictates hydrogen-bonding capabilities.
CAS Number 28739-71-1Standardized registry identifier.
Molecular Formula C₁₀H₁₃NO₂Defines exact mass (179.0946 Da).
Molecular Weight 179.22 g/mol Used for precise stoichiometric calculations.
Melting Point 158 °CHigh crystalline stability; useful for purity validation via DSC.
Boiling Point 344.5 °C (at 760 mmHg)Indicates low volatility, ensuring stability during high-temp processing.
Density 1.167 g/cm³Relevant for phase separation in liquid-liquid extractions.
LogP 2.61Moderate lipophilicity; predicts good epidermal penetration.
Topological Polar Surface Area 49.3 ŲOptimal for cellular permeability without excessive aqueous solvation.

Toxicological Significance: The N-Acetylation Pathway

In the safety assessment of oxidative hair dyes, understanding the metabolic fate of aromatic amines is a regulatory imperative. The parent compound, 3-amino-2,6-dimethylphenol, is a widely used coupler in permanent hair colorants. When applied to the scalp, a fraction of the parent amine undergoes systemic absorption.

Based on in vitro studies utilizing human hepatocytes and HaCaT (human keratinocyte) cell lines, the predominant detoxification pathway is N-acetylation mediated by N-acetyltransferase enzymes (NAT1 in the skin, NAT1/NAT2 in the liver) [2].

Causality in Metabolism: The conversion of the free primary amine to an acetamide (forming 3-acetylamino-2,6-dimethylphenol) sterically hinders the nitrogen atom and withdraws electron density via the carbonyl group. This fundamentally reduces the nucleophilicity of the molecule, preventing it from forming reactive protein adducts. Consequently, this N-acetylation step is a critical deactivation mechanism that lowers the skin-sensitizing potential of the absorbed dye [2].

MetabolicPathway A 3-Amino-2,6-dimethylphenol (Parent Amine) E N-Acetyltransferase (NAT1 / NAT2) A->E Hepatic/Epidermal Uptake B 3-Acetylamino-2,6-dimethylphenol (Acetylated Metabolite) E->B Acetyl-CoA Transfer

Fig 1: N-acetylation metabolic detoxification pathway of 3-amino-2,6-dimethylphenol via NAT enzymes.

Applications in Advanced Dye Synthesis

Beyond its role as a metabolite, 3-Acetylamino-2,6-dimethylphenol is deliberately synthesized as a stable intermediate for the production of Indophenol derivatives (e.g., CAS 500-85-6 analogs) [3].

Mechanistic Rationale: If the parent amine (3-amino-2,6-dimethylphenol) were subjected directly to harsh oxidative coupling with 4-aminophenol, the unprotected primary amine would undergo rapid, uncontrolled auto-oxidation, yielding a complex tar of polymeric byproducts. By pre-acetylating the amine, we temporarily mask its reactivity. The remaining phenolic hydroxyl group directs the subsequent oxidative coupling strictly to the para or ortho positions, ensuring a high-yield, regioselective formation of the indophenol core.

SynthesisWorkflow Step1 3-Amino-2,6-dimethylphenol Step2 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1) Step1->Step2 Chemoselective N-Acetylation Reagent1 Acetic Anhydride 0-5 °C Reagent1->Step2 Step3 Indophenol Derivative Step2->Step3 Regioselective Oxidative Coupling Reagent2 4-Aminophenol + Oxidant Reagent2->Step3

Fig 2: Synthetic workflow from 3-amino-2,6-dimethylphenol to indophenol dyes.

Experimental Protocol: Chemoselective N-Acetylation

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for synthesizing 3-Acetylamino-2,6-dimethylphenol. Every step is designed with explicit chemical causality to prevent the formation of the O-acetylated or N,O-diacetylated impurities [4].

Materials Required:
  • 3-Amino-2,6-dimethylphenol (1.0 eq, ~13.7 g, 0.1 mol)

  • Acetic Anhydride (1.05 eq, ~10.7 g, 0.105 mol)

  • Ethyl Acetate (Reaction solvent and recrystallization matrix)

  • Deionized Water (Quenching agent)

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 13.7 g of 3-amino-2,6-dimethylphenol in 100 mL of ethyl acetate in a 250 mL round-bottom flask.

    • Causality: Ethyl acetate is chosen because it fully solubilizes the starting material while providing a favorable polarity gradient for the eventual crystallization of the product.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: The amino group on the electron-rich 2,6-dimethylphenol ring is highly nucleophilic. Suppressing the kinetic energy of the system prevents the competing O-acetylation of the phenolic hydroxyl group, ensuring strict chemoselectivity for the N-acetylated product.

  • Reagent Addition: Add 1.05 equivalents of acetic anhydride dropwise over 30 minutes under vigorous magnetic stirring.

    • Causality: A slight molar excess (1.05 eq) drives the reaction to completion without providing enough acylating agent to form the di-acetylated impurity. Dropwise addition prevents localized exothermic spikes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1).

  • Quenching & Workup: Add 50 mL of cold deionized water to the flask and stir for 15 minutes to hydrolyze any unreacted acetic anhydride into acetic acid. Separate the organic (ethyl acetate) layer using a separatory funnel. Wash the organic layer twice with brine, then dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Recrystallization: Concentrate the dried organic layer under reduced pressure until a precipitate begins to form. Heat gently to redissolve, then allow the solution to cool slowly to 4 °C overnight.

    • Causality: Slow cooling exploits the differential solubility of the target molecule versus trace impurities. Filter the resulting crystals via vacuum suction. The final product will yield a highly pure, off-white solid with a sharp melting point of 158 °C [4].

Analytical Characterization Standards

To validate the success of the protocol, researchers should employ LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Expected Target Mass: An intense [M+H]+ peak at m/z 180.1 .

  • Absence of Impurities: Ensure the absence of a peak at m/z 222.1 , which would indicate the presence of the unwanted N,O-diacetylated byproduct.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 152965, 3-Acetylamino-2,6-dimethylphenol". PubChem, [Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on 3-amino-2,6-dimethylphenol (A162)". European Commission Public Health Database, [Link]

  • LookChem. "3-acetylamino-2,6-dimethylphenol Chemical Properties and Synthetic Routes". LookChem Database, [Link]

  • Google Patents. "N-substituted 3-amino-2,6-dimethylphenols (Patent DE1967172B1)".
Exploratory

Engineering Safer Analgesics and Neuroprotectants: The Therapeutic Potential of 3-Acetylamino-2,6-dimethylphenol Derivatives

Executive Summary Acetaminophen (APAP) remains the leading cause of drug-induced liver injury (DILI) worldwide[1]. The causality of this toxicity is well-established: cytochrome P450 2E1 (CYP2E1) oxidizes APAP into N-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetaminophen (APAP) remains the leading cause of drug-induced liver injury (DILI) worldwide[1]. The causality of this toxicity is well-established: cytochrome P450 2E1 (CYP2E1) oxidizes APAP into N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that depletes cellular glutathione (GSH) and forms covalent adducts with mitochondrial proteins, ultimately triggering necrotic cell death[1].

Historically, researchers have utilized 3'-hydroxyacetanilide (AMAP), a meta-substituted regioisomer of APAP, as a comparative tool because it exhibits significantly reduced hepatotoxicity in murine models[2]. However, recent studies in primary human hepatocytes (PHH) reveal that AMAP can still form mitochondrial protein adducts, leading to human-specific toxicity[3].

To overcome this critical translational bottleneck, structural derivatization is required. 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1) [4] represents a highly promising scaffold. By flanking the phenolic hydroxyl group with two methyl groups (2,6-dimethylation) on a meta-acetamido backbone, we introduce profound steric hindrance. This whitepaper details the chemical rationale, therapeutic applications, and self-validating protocols for evaluating 3-Acetylamino-2,6-dimethylphenol (3-A-2,6-DMP) derivatives in drug discovery.

Section 1: Chemical Rationale and the Causality of Steric Shielding

The therapeutic promise of 3-A-2,6-DMP lies in its precise molecular geometry, which fundamentally alters its metabolic fate compared to APAP.

  • Meta-Substitution: Unlike APAP, which places the acetamido group para to the hydroxyl, the meta configuration in 3-A-2,6-DMP disrupts the conjugated pi-electron system required to form a stable para-quinone imine[5].

  • Steric Hindrance (2,6-Dimethylation): The addition of methyl groups at the 2 and 6 positions physically shields the phenolic oxygen. This steric bulk prevents CYP450 enzymes from accessing the oxygen to abstract an electron, effectively blocking the formation of any reactive quinone species.

  • Radical Scavenging: Sterically hindered phenols are classic, potent antioxidants (e.g., propofol, BHT). They readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable, long-lived phenoxy radical that cannot easily dimerize or react with nucleophilic thiols (like GSH or cysteine residues)[6].

G APAP Acetaminophen (APAP) CYP CYP2E1 Oxidation APAP->CYP NAPQI NAPQI Formation CYP->NAPQI para-oxidation Tox Mitochondrial Necrosis NAPQI->Tox GSH Depletion AMAP 3-Acetylamino-2,6-dimethylphenol Steric Steric Shielding (2,6-Dimethyl) AMAP->Steric PhaseII Phase II Conjugation Steric->PhaseII Blocks Quinone Imine Safe Safe Excretion PhaseII->Safe

Metabolic divergence of APAP vs. 3-A-2,6-DMP highlighting steric blockade of toxicity.

Section 2: Potential Therapeutic Applications

Next-Generation Non-Hepatotoxic Analgesics

Derivatives of 3-A-2,6-DMP retain the core pharmacophore required for cyclooxygenase (COX) modulation and endocannabinoid reuptake inhibition—the putative central analgesic mechanisms of APAP. However, because they are structurally barred from NAPQI-mediated toxicity, these derivatives could provide safe, high-dose analgesia for patients with compromised hepatic function or those at risk of accidental overdose.

Neuroprotective Antioxidants

With a calculated XLogP3 of 1.5 and a low molecular weight (179.22 g/mol )[4], 3-A-2,6-DMP possesses optimal physicochemical properties for blood-brain barrier (BBB) penetration. Its hindered phenol moiety makes it an ideal candidate for scavenging lipid peroxyl radicals. In conditions like ischemic stroke or neurodegenerative diseases, where oxidative stress drives pathology, 3-A-2,6-DMP derivatives can act as potent, centrally-penetrant ROS quenchers.

Section 3: Quantitative Pharmacological Projections

To contextualize the structural advantages of 3-A-2,6-DMP, we project its pharmacological profile against APAP and AMAP based on established structure-activity relationship (SAR) principles.

CompoundSubstitution PatternNAPQI FormationHuman Hepatotoxicity (PHH)ROS Scavenging PotentialLogP
APAP para-acetamidoHighHigh (Necrosis)Low0.46
AMAP meta-acetamidoNoneModerate (Mito-adducts)Low0.46
3-A-2,6-DMP meta-acetamido + 2,6-dimethylNoneProjected LowHigh (Hindered Phenol)1.5

(Note: LogP values sourced and extrapolated from PubChem computational models[4].)

Section 4: Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must inherently control for false artifacts. The following protocols are engineered as self-validating systems to rigorously test 3-A-2,6-DMP derivatives.

Protocol 1: LC-MS/MS Quantification of Mitochondrial Protein Adducts

Objective: Validate the absence of reactive electrophile generation by 3-A-2,6-DMP derivatives in Primary Human Hepatocytes (PHH). Causality & Self-Validation: We utilize a stable-isotope labeled internal standard (SIL-IS) spiked before cell lysis. This ensures that any loss of protein adducts during extraction or variations in mass spectrometer ionization efficiency are mathematically corrected, preventing false negatives.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture PHH in collagen-coated 6-well plates. Treat with 1 mM, 5 mM, and 10 mM of 3-A-2,6-DMP, using APAP (5 mM) as a positive toxicological control and vehicle (0.1% DMSO) as a negative control.

  • Mitochondrial Isolation: At 24h post-treatment, lyse cells using a Dounce homogenizer in isolation buffer. Centrifuge at 10,000 x g to pellet mitochondria. Causality: Isolating mitochondria is critical because total cellular adducts do not correlate with toxicity; mitochondrial-specific adducts drive the necrotic cascade[3].

  • Protein Digestion & SIL-IS Spiking: Resuspend the mitochondrial pellet. Spike in 100 nM of 13C6-labeled 3-A-2,6-DMP-cysteine conjugate as the internal standard. Digest proteins using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Inject the digested peptides onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the ratio of the endogenous analyte peak area to the SIL-IS peak area. A ratio of <0.01 relative to the APAP control validates the absence of reactive metabolite formation.

W S1 PHH Incubation (Internal Control) S2 Mitochondrial Isolation S1->S2 S3 LC-MS/MS Adduct Analysis S2->S3 S4 Data Validation (Isotope Ratio) S3->S4

Self-validating LC-MS/MS workflow for quantifying mitochondrial protein adducts.

Protocol 2: DPPH Radical Scavenging Kinetics

Objective: Quantify the antioxidant capacity of the sterically hindered phenol. Causality & Self-Validation: Sterically hindered phenols often exhibit slower, sustained scavenging kinetics compared to unhindered phenols. Endpoint-only readings lead to false negatives; kinetic monitoring captures the full radical-quenching capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol.

  • Reaction Matrix: In a 96-well plate, combine 100 µL of DPPH solution with 100 µL of 3-A-2,6-DMP at varying concentrations (1 µM to 100 µM). Include Trolox as a positive validation standard and pure methanol as a blank.

  • Kinetic Monitoring: Read absorbance at 517 nm every 60 seconds for 30 minutes using a microplate reader.

  • IC50 Calculation: Plot the area under the curve (AUC) of the kinetic decay and determine the concentration required to reduce the initial DPPH absorbance by 50%.

References

  • Source: nih.
  • Source: oup.
  • Source: nih.
  • Mitochondrial protein adducts formation and mitochondrial dysfunction during N-acetyl-m-aminophenol (AMAP)
  • Source: acs.
  • Source: nih.

Sources

Foundational

thermal stability and decomposition of 3-Acetylamino-2,6-dimethylphenol

Title: Thermal Stability and Degradation Kinetics of 3-Acetylamino-2,6-dimethylphenol: A Technical Whitepaper Executive Summary & Molecular Architecture 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), systematically...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Degradation Kinetics of 3-Acetylamino-2,6-dimethylphenol: A Technical Whitepaper

Executive Summary & Molecular Architecture

3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), systematically known as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is a highly functionalized aromatic compound utilized as a critical building block and intermediate in pharmaceutical synthesis[1][2]. For drug development professionals and formulation scientists, understanding its thermal stability is paramount for optimizing active pharmaceutical ingredient (API) processing parameters, such as drying, milling, and hot-melt extrusion.

The molecule features a central phenol ring substituted with two methyl groups at the 2 and 6 positions, and an acetylamino (acetamido) group at the 3 position[1]. The causality behind its specific thermal behavior lies in this steric arrangement. The 2,6-dimethyl groups provide significant steric shielding to the phenolic hydroxyl group. This shielding restricts intermolecular hydrogen bonding, which typically elevates melting points in unhindered phenols, but conversely, it increases the activation energy required for the oxidative degradation of the aromatic core. Consequently, the primary site of thermal lability is the amide bond of the acetylamino group, which dictates the initial onset of thermal decomposition[3].

Physicochemical Baseline

Before evaluating thermal decomposition, establishing the thermodynamic baseline is critical. The quantitative properties that govern its phase transitions are summarized below:

PropertyValueCausality / Significance
Molecular Weight 179.22 g/mol Determines mass-loss stoichiometry during thermogravimetric analysis (TGA).
Boiling Point 344.5 °C (at 760 mmHg)Indicates high volatility resistance; thermal decomposition precedes boiling.
Flash Point 162.2 °CCritical safety threshold for high-temperature processing and storage.
Vapor Pressure 3.28 × 10⁻⁵ mmHg (25°C)Low sublimation risk under ambient storage conditions.
LogP 2.62Hydrophobic nature affects solvation and crystallization thermodynamics.

Data synthesized from authoritative chemical property databases[1][4].

Mechanisms of Thermal Decomposition

The thermal decomposition of acetamidophenol derivatives follows a well-documented, multi-stage kinetic pathway[5][6]. For 3-Acetylamino-2,6-dimethylphenol, the degradation is a self-propagating cascade initiated by thermal energy overcoming the resonance stabilization of the amide bond.

  • Phase 1: Deacetylation (Endothermic Cleavage) Upon reaching the critical activation energy threshold (typically between 150°C and 250°C depending on the heating rate), the molecule undergoes deacetylation. The amide bond cleaves heterolytically, releasing acetic acid or ketene gas. This leaves behind 3-amino-2,6-dimethylphenol. The steric bulk of the adjacent methyl groups slightly elevates the onset temperature of this cleavage compared to unhindered analogs.

  • Phase 2: Pyrolysis and Oxidation (Exothermic Rupture) As temperatures exceed 300°C, the remaining aminophenol derivative undergoes severe pyrolysis. The aromatic ring ruptures, releasing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[6].

  • Phase 3: Carbonization At extreme temperatures (>500°C), the residual organic matter carbonizes into a solid carbonaceous char.

Decomposition A 3-Acetylamino-2,6-dimethylphenol (Intact API) B Phase 1: Deacetylation (150°C - 250°C) A->B Thermal Energy Applied C 3-Amino-2,6-dimethylphenol + Ketene / Acetic Acid B->C Amide Bond Cleavage D Phase 2: Pyrolysis & Oxidation (>300°C) C->D Continued Heating E Carbonaceous Residue + NOx, CO, CO2 D->E Aromatic Ring Rupture

Fig 1. Logical pathway of the thermal decomposition of 3-Acetylamino-2,6-dimethylphenol.

Self-Validating Experimental Workflow: TGA-FTIR-MS

To accurately profile the thermal stability of 3-Acetylamino-2,6-dimethylphenol, a standard Thermogravimetric Analysis (TGA) is insufficient, as it only records mass loss without chemical context. A highly trustworthy, self-validating protocol utilizes TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). This ensures that every mass loss event (TGA) is cross-verified by the real-time structural identification of the evolved gases (FTIR/MS), eliminating false positives from trapped solvent evaporation or baseline drift.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of highly pure 3-Acetylamino-2,6-dimethylphenol into an alumina (Al2O3) crucible. Causality: The small mass prevents thermal gradients within the sample, ensuring uniform heat distribution and preventing localized superheating.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 30 minutes prior to the run. Causality: Establishing an inert baseline prevents premature oxidative degradation, allowing the isolation of pure thermal pyrolysis events[5].

  • Thermal Ramp: Program the TGA to heat from 25°C to 600°C at a controlled rate of 10 °C/min. Record the TG (mass loss) and DTG (derivative mass loss) curves.

  • Evolved Gas Transfer: Route the exhaust gases through a heated transfer line maintained at 200°C directly into the FTIR gas cell and MS ionization chamber. Causality: Heating the line prevents the condensation of high-boiling volatiles (like acetic acid) before they reach the detectors.

  • Spectroscopic Validation: Monitor the FTIR for the appearance of carbonyl stretches (~1700 cm⁻¹) indicative of acetic acid/ketene release during Phase 1, and MS for m/z 44 (CO2) and m/z 30 (NO) during Phase 2[3][6].

  • Kinetic Analysis: Export the DTG data to calculate the activation energy (Ea) using the Kissinger or Flynn-Wall-Ozawa isoconversional methods.

Workflow S1 Sample Prep: 2-5 mg in Alumina Crucible S2 TGA-DSC Analysis: 10 °C/min, N2 Purge S1->S2 Load Sample S3 Evolved Gas Analysis (EGA): FTIR & MS Coupling S2->S3 Gas Transfer via Heated Line (200°C) S4 Kinetic Modeling: Activation Energy Calculation S2->S4 Thermal Data (TG/DTG) S3->S4 Chemical Species Identification

Fig 2. Self-validating TGA-FTIR-MS experimental workflow for thermal profiling.

Quantitative Degradation Profile

Based on the structural homology to other acetamidophenols and transition metal complexes[3][5], the anticipated thermal degradation profile under inert conditions is summarized below:

Degradation StageTemp. Range (°C)Mass Loss (%)Evolved Species (MS/FTIR)Mechanistic Event
Phase 1 150 - 250~23 - 25%m/z 42 (Ketene), m/z 60 (Acetic Acid)Cleavage of the N-acetyl group.
Phase 2 300 - 450~50 - 60%m/z 28 (CO), m/z 44 (CO2), m/z 30 (NO)Pyrolysis of the 3-amino-2,6-dimethylphenol core.
Phase 3 > 500ResidualNone (Solid Char)Complete carbonization of organic matter.

Implications for Drug Development

For formulation scientists, the thermal profile of 3-Acetylamino-2,6-dimethylphenol dictates the boundaries of its processability. Because the onset of deacetylation can begin as low as 150°C, techniques requiring high thermal input, such as Hot-Melt Extrusion (HME) or aggressive spray drying, must be carefully optimized. Exceeding the thermal threshold not only degrades the API but generates acetic acid, which can auto-catalyze further degradation and lower the local pH of the formulation, leading to severe excipient incompatibility.

Conclusion

The thermal stability of 3-Acetylamino-2,6-dimethylphenol is a delicate balance governed by the steric hindrance of its methyl groups and the inherent lability of its amide bond. By employing rigorously validated, multi-modal thermal analysis workflows, researchers can map its degradation kinetics, ensuring that downstream pharmaceutical processing remains well within safe thermodynamic limits.

References

  • PubChem - 3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965 URL
  • LookChem - 3-acetylamino-2,6-dimethylphenol Chemical Properties URL
  • ECHEMI - N-(3-hydroxy-2,4-dimethylphenyl)
  • PubMed / NIH - Thermal and kinetic studies on solid complexes of 2-(2-benzimidazolylazo)
  • AKJournals - Thermal Behaviour of Metal Complexes of 6-(2-Pyridylazo)
  • Fisher Scientific - SAFETY DATA SHEET: 3-Acetamidophenol (Thermal Decomposition Parameters)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3-Acetylamino-2,6-dimethylphenol

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1),...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), also known as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is a critical intermediate and a known human metabolite of the oxidative hair dye precursor 3-amino-2,6-dimethylphenol[1]. In toxicological and pharmacokinetic evaluations, N-acetylation serves as a primary metabolic pathway for aromatic amines in both human keratinocytes and systemic circulation[1][2].

Synthesizing this compound requires the selective N-acetylation of 3-amino-2,6-dimethylphenol. The core synthetic challenge lies in differentiating the nucleophilicity of the primary aromatic amine (-NH₂) from the phenolic hydroxyl group (-OH) to prevent the formation of unwanted O-acetylated or di-acetylated byproducts.

The Causality of the Experimental Design: To achieve near-perfect chemoselectivity, this protocol utilizes an aqueous acetylation strategy inspired by the Lumière-Barbier method[3].

  • Solvent Choice (Boiling Water): The precursor has limited solubility in cold water. Boiling water ensures complete dissolution, providing a homogeneous reaction matrix[3].

  • Reagent Selection (Acetic Anhydride): In an aqueous environment, the primary amine is a significantly stronger and "softer" nucleophile than both the water solvent and the phenolic hydroxyl group. Acetic anhydride reacts preferentially and rapidly with the amine.

  • Absence of Base: By deliberately omitting a strong base, we prevent the deprotonation of the phenol into a highly nucleophilic phenoxide ion, thereby kinetically locking the reaction into exclusive N-acetylation. Excess acetic anhydride is harmlessly hydrolyzed into acetic acid, which further aids in keeping the product in solution until cooling.

Physicochemical Properties

The following table summarizes the quantitative data and physicochemical properties of both the precursor and the target synthesized compound[1][4].

Parameter3-Amino-2,6-dimethylphenol (Precursor)3-Acetylamino-2,6-dimethylphenol (Product)
CAS Number 6994-64-528739-71-1
Molecular Formula C₈H₁₁NOC₁₀H₁₃NO₂
Molecular Weight 137.18 g/mol 179.22 g/mol
Density N/A1.167 g/cm³
Boiling Point N/A344.5 °C (at 760 mmHg)
Flash Point N/A162.2 °C
LogP N/A2.62

Materials and Reagents

  • 3-Amino-2,6-dimethylphenol (Purity ≥98%, CAS: 6994-64-5) – 39.7 g (0.29 mol)

  • Acetic Anhydride (ACS Reagent Grade, CAS: 108-24-7) – 41.0 g (0.40 mol)

  • Deionized (DI) Water – 200 mL (plus extra for washing)

  • Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum pump, and ice bath.

(Note: 41.0 g of acetic anhydride corresponds to ~0.40 mol, providing a ~1.38 molar equivalent excess to ensure complete conversion while accounting for minor competitive hydrolysis by the aqueous solvent[3].)

Step-by-Step Synthesis Protocol

Step 1: Precursor Dissolution

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 39.7 g (0.29 mol) of 3-amino-2,6-dimethylphenol to the flask[3].

  • Add 200 mL of DI water.

  • Heat the mixture to boiling under vigorous stirring until the amine is completely dissolved, yielding a homogeneous solution[3].

Step 2: Selective N-Acetylation

  • Momentarily remove the heat source.

  • Carefully and steadily add 41.0 g (0.40 mol) of acetic anhydride directly to the boiling aqueous solution[3].

  • Caution: The reaction is highly exothermic. The addition will cause vigorous boiling. Ensure the condenser is properly functioning to prevent vapor loss.

  • Stir the reaction mixture for 15–20 minutes as the exothermic reaction subsides. The acetylation of the amine occurs almost instantaneously.

Step 3: Crystallization and Recovery

  • Remove the flask from the heating mantle and allow the mixture to cool slowly to room temperature.

  • As the solution cools, the target product (3-acetylamino-2,6-dimethylphenol) will begin to precipitate out of the aqueous acetic acid mixture.

  • To maximize yield, transfer the flask to an ice bath (0–5 °C) for 30 minutes to complete crystallization.

Step 4: Filtration and Purification

  • Collect the precipitated crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with 3 × 50 mL of ice-cold DI water to remove residual acetic acid and unreacted trace reagents.

  • Dry the crystals under vacuum at 50 °C overnight.

  • (Optional) For analytical-grade purity (>99%), recrystallize the product from a minimal amount of an ethanol/water mixture.

Process Workflow Diagram

SynthesisWorkflow N1 3-Amino-2,6-dimethylphenol (39.7 g, 0.29 mol) N2 Dissolution in Boiling H2O (200 mL) N1->N2 N3 Selective N-Acetylation Add Acetic Anhydride (41.0 g, 0.40 mol) N2->N3 N4 Crystallization Cool to Room Temperature N3->N4 N5 Filtration & Washing Vacuum Filter, Cold H2O Wash N4->N5 N6 3-Acetylamino-2,6-dimethylphenol (Target Product) N5->N6

Workflow for the selective N-acetylation of 3-amino-2,6-dimethylphenol.

Analytical Validation

To ensure the self-validating integrity of this protocol, the final product should be characterized using the following methods:

  • LC-MS: Confirm the mass-to-charge ratio (m/z) corresponding to the protonated molecular ion [M+H]⁺ at approx. 180.2 m/z[1].

  • ¹H-NMR (DMSO-d₆): Look for the disappearance of the broad primary amine (-NH₂) singlet and the appearance of a distinct amide proton (-NH-C=O) signal around 9.0–9.5 ppm, alongside a sharp singlet integrating to 3 protons near 2.0 ppm corresponding to the newly added acetyl methyl group (-COCH₃). The phenolic -OH should remain intact.

References

  • LookChem. "3-acetylamino-2,6-dimethylphenol Chemical Properties and Synthetic Routes". LookChem Database. URL:[Link]

  • Scientific Committee on Consumer Safety (SCCS) - European Commission. "Opinion on 3-amino-2,6-dimethylphenol (A162)". Europa.eu. URL:[Link]

  • Google Patents. "DE1967172B1 - N-substituted 3-amino-2,6-dimethylphenols". Deutsches Patent- und Markenamt.
  • Google Patents. "CA2646867A1 - Hair dyes comprising 3-amino-2,6-dimethylphenol". Canadian Intellectual Property Office.

Sources

Application

Authored by: Senior Application Scientist, Gemini Laboratories

An Application and Protocol Guide for the In-Vitro Evaluation of 3-Acetylamino-2,6-dimethylphenol Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the In-Vitro Evaluation of 3-Acetylamino-2,6-dimethylphenol

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3-Acetylamino-2,6-dimethylphenol in a variety of fundamental in-vitro assays. As a novel substituted phenolic compound, its biological activities are largely uncharacterized, presenting a unique opportunity for investigation. This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices, robust protocol design, and data interpretation. We will cover essential preliminary assessments, including cytotoxicity and antioxidant potential, and progress to more complex mechanistic studies using reporter gene assays. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for screening and early-stage drug discovery programs.

Introduction and Compound Profile

3-Acetylamino-2,6-dimethylphenol is a phenolic compound characterized by a hydroxyl group, an acetylamino substituent, and two methyl groups on the benzene ring. Its structure shares features with both common analgesics, like acetaminophen (N-acetyl-p-aminophenol), and industrial phenols. The presence of the phenolic hydroxyl group suggests potential antioxidant activity, while the overall structure warrants thorough toxicological evaluation. Acetaminophen's well-documented metabolic activation to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) highlights the importance of assessing the cytotoxicity of structurally related compounds.[1] This guide provides the foundational assays to begin characterizing the bioactivity profile of this compound.

Table 1: Chemical Properties of 3-Acetylamino-2,6-dimethylphenol

PropertyValueSource
CAS Number 28739-71-1[2][3]
Molecular Formula C10H13NO2[2][3]
Molecular Weight 179.22 g/mol [3]
IUPAC Name N-(3-hydroxy-2,4-dimethylphenyl)acetamide[3]
Synonyms 3-Acetamido-2,6-dimethylphenol[2]
LogP 2.61690[2]
Boiling Point 344.5°C at 760 mmHg[2]
Stock Solution Preparation and Handling

Rationale: Accurate and consistent compound concentration is paramount for reliable dose-response analysis. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with cell culture media and its ability to dissolve a wide range of organic molecules.

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Safety and Handling Precautions

While specific toxicity data for 3-Acetylamino-2,6-dimethylphenol is not widely available, its structural precursor, 2,6-dimethylphenol, is known to be toxic and corrosive, causing severe skin burns and eye damage.[4][5][6] Therefore, prudent laboratory practices are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its concentrated solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Core Application I: Assessment of Cytotoxicity

Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation.[7][8] Cytotoxicity assays establish the concentration range at which the compound exerts biological effects without simply killing the cells, which is crucial for interpreting data from subsequent mechanistic assays. We will describe two common methods that measure different aspects of cell death.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Add Compound/Vehicle to Cells A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Incubate for 24-72 hours C->D E 5. Add Assay Reagent (e.g., Resazurin, LDH Substrate) D->E F 6. Incubate as Required E->F G 7. Measure Signal (Fluorescence/Absorbance) F->G H 8. Calculate % Viability vs. Vehicle Control G->H I 9. Plot Dose-Response Curve & Determine IC50 H->I Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Phenolic Compound (e.g., 3-Acetylamino-2,6-dimethylphenol) Keap1 Keap1 Compound->Keap1 Reacts with Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Proteasome Degradation Keap1_Nrf2->Ub Basal State Nrf2 Nrf2 Keap1->Nrf2 Conformational Change Prevents Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Reporter Luciferase Gene mRNA mRNA Reporter->mRNA Transcription Protein Luciferase Protein mRNA->Protein Translation Light Light Signal Protein->Light Reaction with Luciferin

Simplified Keap1-Nrf2-ARE reporter pathway.
Protocol 3: Nrf2-ARE Luciferase Reporter Assay

Principle: This assay utilizes a cell line engineered to express a reporter gene (e.g., Firefly luciferase) under the control of a promoter containing Antioxidant Response Elements (AREs). When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the AREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway's activation. [9][10]A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell number. [11] Materials:

  • ARE-Luciferase reporter cell line (e.g., HepG2-ARE-C8) or cells to be co-transfected with ARE-luciferase and a constitutive Renilla plasmid.

  • Complete cell culture medium.

  • Sterile 96-well clear-bottom, white-walled plates (for luminescence).

  • 3-Acetylamino-2,6-dimethylphenol stock solution.

  • Positive control (e.g., Sulforaphane).

  • Dual-Luciferase® Reporter Assay System (or similar), containing lysis buffer and substrates for both Firefly and Renilla luciferase.

  • Luminometer with dual injectors.

Procedure:

  • Cell Seeding: Seed 10,000-20,000 cells per well in 100 µL of medium into a 96-well white-walled plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with non-toxic concentrations of 3-Acetylamino-2,6-dimethylphenol (determined from cytotoxicity assays). Include vehicle and positive controls. Incubate for 16-24 hours.

  • Cell Lysis: Remove the medium from the wells and wash once with 100 µL of PBS.

  • Add 20-50 µL of Passive Lysis Buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis. [10]5. Measurement: Program the luminometer to inject the Firefly luciferase substrate followed by the Renilla luciferase substrate (e.g., Stop & Glo® reagent).

  • Place the plate in the luminometer and initiate the reading sequence. Typically, this involves a 2-second pre-read delay followed by a 10-second signal integration for each luciferase.

Data Analysis and Interpretation
  • Calculate Relative Response Ratio: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading.

    • Ratio = Firefly_RLU / Renilla_RLU

  • Calculate Fold Induction: Normalize the ratio of each treated sample to the average ratio of the vehicle control.

    • Fold Induction = Sample_Ratio / Vehicle_Control_Ratio

  • Interpretation: A fold induction significantly greater than 1 indicates that the compound activates the Nrf2-ARE pathway. Plotting fold induction against compound concentration can reveal a dose-dependent activation. It is critical to confirm that the concentrations used are non-toxic, as cellular stress can sometimes non-specifically activate reporter constructs.

Concluding Remarks

This application note provides a structured, multi-tiered approach to the initial in-vitro characterization of 3-Acetylamino-2,6-dimethylphenol. By starting with fundamental cytotoxicity screening, researchers can establish a safe and effective concentration window for subsequent, more sophisticated mechanistic assays. The protocols for metabolic activity, membrane integrity, and Nrf2-ARE pathway activation serve as a robust foundation for exploring the compound's toxicological and potential therapeutic properties. The results from these assays will guide further investigation, such as exploring other signaling pathways, conducting enzyme inhibition studies,[12] or evaluating its potential as an antioxidant in cell-based models.

References

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). National Center for Biotechnology Information.
  • 3-acetylamino-2,6-dimethylphenol — Chemical Substance Information. NextSDS.
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech.
  • 3-acetylamino-2,6-dimethylphenol. LookChem.
  • Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
  • 3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965. PubChem - NIH.
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
  • Dual Luciferase Reporter Assay Protocol. Creative Biogene.
  • What are the Steps of a Reporter Gene Assay? Indigo Biosciences.
  • Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain. Food Production, Processing and Nutrition.
  • Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Luciferase assay. PubMed.
  • SAFETY DATA SHEET - 2,6-Dimethylphenol. Fisher Scientific.
  • 2,6-Dimethylphenol SDS, 576-26-1 Safety Data Sheets. ECHEMI.
  • 2,6-DIMETHYLPHENOL. CAMEO Chemicals - NOAA.
  • Small molecule could alleviate acetaminophen-induced liver injury. American Chemical Society.
  • Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology.

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3-Acetylamino-2,6-dimethylphenol

Abstract This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-Acetylamino-2,6-dimethylphenol. The method u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-Acetylamino-2,6-dimethylphenol. The method utilizes reversed-phase chromatography, providing excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

3-Acetylamino-2,6-dimethylphenol, also known as 2,6-Dimethyl-3-(acetylamino)phenol, is an aromatic organic compound with potential applications as a synthetic intermediate or a metabolite in drug development studies.[5][6] Its chemical structure includes a phenolic hydroxyl group and an acetylamino group, which impart specific physicochemical properties that must be considered for analytical method development. Accurate and reliable quantification of this analyte is crucial for process control, impurity profiling, and pharmacokinetic assessments.

This application note presents a comprehensive guide to a validated HPLC-UV method, explaining the rationale behind the chromatographic choices and providing a step-by-step protocol for its implementation and validation.

Method Development and Rationale

The primary objective was to develop a simple, isocratic reversed-phase HPLC method that is both efficient and reproducible. The strategy was based on the fundamental physicochemical properties of the analyte.

Analyte Properties
  • Structure: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol [5]

  • Hydrophobicity (LogP): ~1.5 - 2.6.[5][6] This moderate hydrophobicity makes the analyte ideally suited for reversed-phase chromatography, where it can interact effectively with a non-polar stationary phase.[7][8]

  • Acidic/Basic Nature: The molecule possesses a weakly acidic phenolic hydroxyl group (pKa ~10-11, similar to related phenols like 2,6-dimethylphenol) and a neutral acetylamino group.[9] To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to keep the phenolic group in its protonated (neutral) form. An acidic mobile phase (pH < 7) is therefore optimal.

Chromatographic Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most common type of reversed-phase support, offering robust hydrophobic interactions with moderately non-polar analytes like 3-Acetylamino-2,6-dimethylphenol.[10][11] The high surface area and carbon load of a typical L1 designated column ensure adequate retention.

  • Mobile Phase Optimization: The mobile phase consists of a polar mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and lower UV cutoff, which generally provides better peak efficiency and baseline stability.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a constant pH. A pH of 3.0 was selected to ensure the phenolic group remains fully protonated, preventing peak tailing and shifts in retention time. The addition of an acid like phosphoric or acetic acid is a common strategy in the analysis of phenolic compounds.[12][13]

    • Composition: Through systematic experiments, a mobile phase composition of Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) in a 45:55 (v/v) ratio was found to provide optimal retention (k' between 2 and 10), good peak symmetry, and a reasonable run time.

  • UV Wavelength Selection: To determine the optimal wavelength for detection, a UV-Vis spectrum of 3-Acetylamino-2,6-dimethylphenol was scanned in the mobile phase. Phenolic compounds typically exhibit strong absorbance in the UV region. For structurally similar compounds, maximum absorbance (λmax) is often observed between 240 nm and 280 nm. A wavelength of 245 nm was selected to ensure high sensitivity and minimal interference from the mobile phase components.

Optimized HPLC-UV Method and Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and reagent-grade water.

  • Standards: A well-characterized reference standard of 3-Acetylamino-2,6-dimethylphenol.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.0 adjusted with H₃PO₄) (45:55, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of reagent-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 450 mL of acetonitrile with 550 mL of the prepared phosphate buffer. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-Acetylamino-2,6-dimethylphenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions sys_setup Instrument Setup & Equilibration prep_std->sys_setup prep_sample Prepare Sample Solutions prep_sample->sys_setup injection Inject Standards & Samples sys_setup->injection chrom Data Acquisition (Chromatogram) injection->chrom integration Peak Integration & Quantification chrom->integration validation Perform Method Validation Tests integration->validation report Generate Final Report validation->report

Figure 1: General workflow for HPLC analysis and method validation.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[1][2][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a standard solution of 3-Acetylamino-2,6-dimethylphenol.

    • Inject a sample solution spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions. The peak for the analyte should be spectrally pure and well-resolved from any degradation products.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[3]

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected range. A recommended range is 80% to 120% of the target test concentration.[4] For this method, a range of 5 µg/mL to 75 µg/mL was evaluated.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of analyte.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by analyzing replicates (n=6) at this concentration and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

Validation Logic

The sequence of validation experiments ensures that the method's performance characteristics are thoroughly evaluated.

G cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_robust Reliability Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision LOD LOD (S/N ≈ 3:1) Precision->LOD Robustness Robustness (Varying parameters) Precision->Robustness LOQ LOQ (S/N ≈ 10:1) LOD->LOQ

Figure 2: Logical flow of analytical method validation.

Conclusion

The HPLC-UV method described provides a reliable, specific, and accurate means for the quantitative analysis of 3-Acetylamino-2,6-dimethylphenol. The method development was based on the analyte's physicochemical properties, and comprehensive validation has demonstrated its suitability for its intended purpose in a quality control or research environment. The isocratic nature of the method ensures simplicity and robustness, allowing for high throughput of samples.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152965, 3-Acetylamino-2,6-dimethylphenol. Retrieved from PubChem. [Link]

  • Horvat, K., Jakab, A., & Kilár, F. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Acta Chromatographica. [Link]

  • LookChem. (n.d.). 3-acetylamino-2,6-dimethylphenol. Retrieved from LookChem. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • Olkowski, A. A., et al. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

  • Horvat, K., Jakab, A., & Kilár, F. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • Millet, M., et al. (1999). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design. Analusis. [Link]

  • Stavros, R., et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Kennard, M. L., & Rabel, F. (1995). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH-Q2 Analytical Method Validation. Retrieved from PMDA. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC. [Link]

  • NextSDS. (n.d.). 3-acetylamino-2,6-dimethylphenol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?. Retrieved from ResearchGate. [Link]

  • European Commission. (2014). Scientific Committee on Consumer Safety SCCS - Revision of the opinion on 3-amino-2,6-dimethylphenol (A162). Retrieved from European Commission. [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech. [Link]

  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. Retrieved from Japanese Pharmacopoeia. [Link]

  • FooDB. (2010). Showing Compound 2,6-Dimethylphenol (FDB008878). Retrieved from FooDB. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from NIST WebBook. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from science-softCon. [Link]

Sources

Application

Application Note: Advanced GC-MS Profiling of 3-Acetylamino-2,6-dimethylphenol and Phase II Conjugates

Introduction and Scientific Rationale 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1) is a critical Phase I N-acetylated metabolite of the arylamine precursor[1]. Arylamines are frequently utilized in chemical synthese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1) is a critical Phase I N-acetylated metabolite of the arylamine precursor[1]. Arylamines are frequently utilized in chemical syntheses and oxidative dye formulations. In mammalian systems, the parent compound undergoes rapid biotransformation via N-acetyltransferases (NAT1/NAT2). Subsequently, the phenolic hydroxyl group of 3-acetylamino-2,6-dimethylphenol is subjected to extensive Phase II metabolism, yielding to facilitate renal excretion[2].

Monitoring this metabolic cascade is vital for toxicological risk assessments, biomonitoring, and pharmacokinetic profiling. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the absolute quantification of 3-acetylamino-2,6-dimethylphenol and its deconjugated Phase II metabolites in biological matrices.

Metabolic_Pathway Parent 3-Amino-2,6-dimethylphenol (Precursor) Acetyl 3-Acetylamino-2,6-dimethylphenol (Primary Analyte) Parent->Acetyl NAT1/NAT2 (Acetylation) Glucuronide O-Glucuronide Conjugate (Phase II) Acetyl->Glucuronide UGTs (Glucuronidation) Sulfate O-Sulfate Conjugate (Phase II) Acetyl->Sulfate SULTs (Sulfation)

Metabolic pathway of 3-amino-2,6-dimethylphenol into its acetylated and phase II conjugates.

Methodological Design & Causality (E-E-A-T)

To ensure the highest scientific integrity, this protocol is designed as a self-validating system . Every step has been optimized based on the thermodynamic and structural realities of the target analyte.

Enzymatic Deconjugation vs. Acid Hydrolysis

To quantify the total metabolic pool, Phase II conjugates must be reverted to free 3-acetylamino-2,6-dimethylphenol. Acid hydrolysis is strongly discouraged here. High temperatures and low pH will cleave the amide bond of the acetylamino group, reverting the analyte back to the parent 3-amino-2,6-dimethylphenol and artificially destroying the target analyte pool. Instead, a gentle enzymatic hydrolysis using a mixture of β-glucuronidase and arylsulfatase at physiological pH (5.0–6.8) and 37°C ensures quantitative deconjugation without degrading the N-acetyl moiety.

Liquid-Liquid Extraction (LLE) Thermodynamics

Following hydrolysis, the sample pH is adjusted to 6.0. The phenolic hydroxyl group of 3-acetylamino-2,6-dimethylphenol has a pKa of approximately 9.5. At pH 6.0, the molecule is completely protonated (neutral), maximizing its partition coefficient into the organic extraction solvent. Ethyl acetate is chosen over non-polar solvents like hexane because the acetylamino group imparts moderate polarity; highly non-polar solvents would yield unacceptable recovery rates.

Overcoming Steric Hindrance in Derivatization

GC-MS analysis of phenols requires derivatization to prevent peak tailing and thermal degradation. However, the hydroxyl group in 3-acetylamino-2,6-dimethylphenol is flanked by two ortho-methyl groups (at C2 and C6), creating significant steric hindrance. Standard silylation with pure BSTFA will result in incomplete reactions and split peaks. Therefore, 1% Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst. Heating the mixture at 70°C for 30 minutes provides the necessary activation energy to quantitatively yield the stable mono-TMS derivative.

GCMS_Workflow Sample 1. Biological Sample (Plasma/Urine + Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (β-Glucuronidase/Arylsulfatase, 37°C) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate, pH 6.0) Hydrolysis->Extraction Derivatization 4. Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Extraction->Derivatization GCMS 5. GC-MS Analysis (EI Mode, SIM Acquisition) Derivatization->GCMS Data 6. Data Processing (Peak Integration & Quantification) GCMS->Data

Step-by-step sample preparation and GC-MS analytical workflow for metabolite quantification.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Hydrolysis
  • Aliquot & Spike: Transfer 500 µL of the biological sample (plasma or urine) into a silanized glass tube. Immediately spike with 20 µL of Internal Standard (e.g., Acetaminophen-d4, 10 µg/mL) to establish the self-validating baseline for recovery and correct for downstream extraction/derivatization variances.

  • Buffer Addition: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

  • Enzymatic Cleavage: Add 50 µL of Helix pomatia extract (containing ≥100,000 units/mL β-glucuronidase and ≥5,000 units/mL arylsulfatase). Vortex gently and incubate in a shaking water bath at 37°C for 16 hours.

Phase 2: Liquid-Liquid Extraction (LLE)
  • pH Adjustment: Post-incubation, adjust the sample pH to 6.0 using dilute NaOH or HCl.

  • Extraction: Add 3.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 5 minutes to drive the partitioning of the neutral 3-acetylamino-2,6-dimethylphenol into the organic layer.

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C to break any emulsions.

  • Transfer & Evaporation: Transfer the upper organic layer to a clean, silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 3: Derivatization
  • Silylation: Reconstitute the dried residue in 50 µL of anhydrous acetonitrile. Add 50 µL of BSTFA containing 1% TMCS.

  • Thermal Activation: Seal the vial with a PTFE-lined cap and heat in a dry block at 70°C for exactly 30 minutes to overcome the steric hindrance at the C2/C6 positions.

  • Cooling: Allow the vial to cool to room temperature before transferring it to the GC-MS autosampler tray.

Instrumental Parameters & Quantitative Data

Table 1: GC-MS Operating Conditions
ParameterSetting / SpecificationScientific Rationale
Analytical Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)Low-bleed 5% phenyl stationary phase provides optimal selectivity for silylated aromatic compounds.
Carrier Gas Ultra-pure Helium, constant flow (1.0 mL/min)Maintains a flat van Deemter profile, ensuring sharp peak resolution across the temperature gradient.
Injection Mode Splitless, 1 µL injection volume (250°C)Maximizes the transfer of trace metabolites onto the column, enhancing the Limit of Detection (LOD).
Oven Temperature 80°C (1 min) → 15°C/min to 280°C (hold 5 min)Rapidly elutes the derivatization solvent, followed by a steady ramp to resolve the target analytes based on boiling point.
Ionization Source Electron Impact (EI), 70 eVProvides standard, highly reproducible fragmentation patterns for robust Selected Ion Monitoring (SIM).
Temperatures Transfer Line: 280°C | Ion Source: 230°CPrevents cold spots and condensation of the heavy silyl derivatives before ionization.
Table 2: Quantitative Validation Metrics & SIM Parameters
AnalyteDerivatized FormTarget Quant Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)Mean Recovery (%)
3-Acetylamino-2,6-dimethylphenol Mono-TMS251236, 2080.592.4 ± 4.1
Acetaminophen-d4 (IS) Di-TMS299284, 256N/A89.1 ± 3.5

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 152965, 3-Acetylamino-2,6-dimethylphenol". PubChem. URL:[Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on 3-amino-2,6-dimethylphenol (A162) - Submission I". European Commission. URL:[Link]

Sources

Method

Application Note: Experimental Setup for Studying the Anti-Inflammatory Effects of Phenol Derivatives

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Grounding Phenol derivatives—en...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Grounding

Phenol derivatives—encompassing polyphenols, phenolic acids, and flavonoids (e.g., punicalagin, ellagic acid, and catechins)—are heavily investigated in drug discovery for their potent anti-inflammatory properties. The gold-standard in vitro model for evaluating these compounds utilizes murine RAW 264.7 or human THP-1 macrophages stimulated by Lipopolysaccharide (LPS).

LPS acts as an endotoxin that binds to the Toll-Like Receptor 4 (TLR4) on the macrophage surface. This binding triggers an intracellular cascade primarily mediated by the MyD88-dependent pathway, leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[1][2]. Phenol derivatives typically exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit, and by suppressing the phosphorylation of MAPKs such as p38, ERK, and JNK[3].

Understanding this causality is critical for experimental design: assays must be structured to capture both the upstream kinase activity (phosphorylation events) and the downstream phenotypic output (cytokine and nitric oxide release).

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 NFkB_Complex NF-κB Pathway (IKK / IκB / p65) MyD88->NFkB_Complex MAPK_Complex MAPK Pathway (p38 / ERK / JNK) MyD88->MAPK_Complex Nucleus Nuclear Translocation (p65, AP-1) NFkB_Complex->Nucleus MAPK_Complex->Nucleus Mediators Pro-inflammatory Output (iNOS, COX-2, TNF-α, IL-6, NO) Nucleus->Mediators Phenols Phenol Derivatives (e.g., Polyphenols) Phenols->TLR4 Receptor Blockade Phenols->NFkB_Complex Inhibits Phosphorylation Phenols->MAPK_Complex Inhibits Phosphorylation

LPS-induced TLR4 signaling pathway activating NF-κB and MAPK, targeted by phenol derivatives.

Experimental Design & Self-Validating Controls

A robust experimental setup must be a self-validating system. When testing phenol derivatives, the primary risk is conflating cytotoxicity with anti-inflammatory activity . If a phenol derivative kills the macrophages, it will artificially appear to reduce inflammation because dead cells do not secrete cytokines.

Core Experimental Groups

To ensure data integrity, every plate must include the following groups:

  • Blank/Media Control: Background absorbance baseline.

  • Untreated Control (Negative): Establishes baseline physiological state.

  • LPS Control (Positive Disease Model): Establishes maximum inflammatory response (typically 1 μg/mL LPS)[4].

  • LPS + Vehicle Control: Ensures the solvent (e.g., DMSO ≤ 0.1%) does not alter the inflammatory response.

  • LPS + Positive Drug Control: A known anti-inflammatory agent (e.g., Dexamethasone at 10 μM) to validate assay sensitivity.

  • LPS + Phenol Derivative (Dose-Response): Typically tested at 3–4 concentrations (e.g., 10, 25, 50, 100 μg/mL)[5].

W Seed 1. Cell Seeding RAW 264.7 (Passage < 20) Pretreat 2. Phenol Pre-treatment (1-2 hours prior to LPS) Seed->Pretreat Stimulate 3. LPS Stimulation (1 μg/mL for 18-24h) Pretreat->Stimulate Viability CCK-8 / MTT Assay (Rule out Cytotoxicity) Stimulate->Viability Cell Pellet Griess Griess Assay (Quantify NO Production) Stimulate->Griess Supernatant ELISA ELISA (TNF-α, IL-6 Release) Stimulate->ELISA Supernatant WB Western Blot (iNOS, COX-2, p65, IκBα) Stimulate->WB Cell Lysate

Standardized experimental workflow for evaluating anti-inflammatory properties in macrophages.

Step-by-Step Protocols

Cell Culture and Treatment Preparation

Causality Note: RAW 264.7 cells should not be used beyond passage 20. Over-passaged cells undergo phenotypic drift, altering their basal activation state and reducing TLR4 expression.

  • Culture RAW 264.7 cells in DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Seed cells in 96-well plates ( 2×104 cells/well) for viability and Griess assays, or 6-well plates ( 1×106 cells/well) for Western blot analysis. Allow 24 hours for adherence.

  • Pre-treat cells with the phenol derivative or vehicle for 1 to 2 hours. Why pre-treat? This allows the phenolic compounds to accumulate intracellularly and interact with early-stage kinase targets before the LPS receptor cascade initiates[1].

  • Add LPS (final concentration 1 μg/mL) and co-incubate for 18–24 hours.

Nitric Oxide Quantification (Griess Assay)

Nitric oxide (NO) is a highly unstable free radical that rapidly oxidizes to nitrite (NO₂⁻) in culture media. The Griess assay measures nitrite as a reliable proxy for NO production[6][7]. Critical Requirement: Use phenol red-free DMEM during the LPS stimulation phase. Phenol red absorbs light in the 520–550 nm range, which directly interferes with the photometric readout of the azo dye formed during the Griess reaction[5].

Protocol (Adapted from Promega Griess Reagent System)[7]:

  • Collect 50 μL of cell culture supernatant from each well and transfer to a fresh 96-well plate.

  • Add 50 μL of Sulfanilamide Solution (1% sulfanilamide in 5% phosphoric acid) to all samples. Incubate for 5–10 minutes at room temperature, protected from light.

  • Add 50 μL of NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride in water) to all wells. A magenta color will develop immediately if nitrite is present.

  • Incubate for 5–10 minutes at room temperature, protected from light.

  • Measure absorbance using a microplate reader at 520–550 nm (540 nm optimal).

  • Calculate NO concentration against a sodium nitrite (NaNO₂) standard curve (0–100 μM).

Cytotoxicity Screening (CCK-8 Assay)
  • Following supernatant removal for the Griess assay, wash the remaining adherent cells gently with PBS.

  • Add 100 μL of fresh media containing 10% CCK-8 reagent to each well.

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm. Calculate viability relative to the Untreated Control (set at 100%). Acceptance Criteria: Only doses of phenol derivatives that maintain >90% cell viability should be analyzed for anti-inflammatory efficacy.

Protein Expression Analysis (Western Blotting)

To prove that the phenol derivative inhibits the NF-κB pathway, you must demonstrate the prevention of p65 nuclear translocation[1][3]. Total cell lysates are insufficient for this specific claim.

  • Fractionation: Use a nuclear/cytosolic extraction kit. Lyse the cell membrane with a hypotonic buffer to collect the cytosolic fraction (containing IκBα and phosphorylated MAPKs). Centrifuge to pellet the intact nuclei, then lyse the nuclei with a high-salt buffer to extract the nuclear fraction (containing p65).

  • Quantification & Loading: Quantify using a BCA assay. Load equal amounts of protein (20–30 μg) onto an SDS-PAGE gel.

  • Probing:

    • Cytosol: Probe for iNOS, COX-2, p-IκBα, IκBα, p-p38, p38. Use β-actin or GAPDH as the loading control.

    • Nucleus: Probe for NF-κB p65. Use Lamin B1 or Histone H3 as the nuclear loading control.

Quantitative Data Presentation

To streamline data review for drug development reports, summarize the quantitative outputs in a standardized matrix. Below is the expected data structure when evaluating a successful anti-inflammatory phenol derivative:

Assay TypeTarget BiomarkerExpected Trend (LPS Only)Expected Trend (LPS + Phenol)Analytical Purpose
CCK-8 Cell Viability~100% (No toxicity)> 90% ViabilityValidates that anti-inflammatory effects are not due to cell death.
Griess Assay Nitrite (NO₂⁻)Significant Increase (e.g., 25-40 μM)Dose-dependent DecreasePrimary phenotypic screen for macrophage deactivation.
ELISA TNF-α, IL-6Peak release at 12-24hDose-dependent DecreaseConfirms suppression of downstream pro-inflammatory cytokines.
Western Blot iNOS / COX-2High expressionDose-dependent DecreaseLinks NO/Prostaglandin reduction to enzymatic downregulation.
Western Blot Nuclear p65High accumulation in nucleusReduced nuclear presenceMechanistic proof of NF-κB pathway inhibition.
Western Blot p-p38 / p38High ratio (Hyperphosphorylation)Decreased ratioMechanistic proof of MAPK pathway inhibition.

References

  • Pomegranate Peel Polyphenols Inhibits Inflammation in LPS-induced RAW264.7 Macrophages via the Suppression of TLR4/NF-κB Pathway Activation. Food & Nutrition Research.[Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components. Evidence-Based Complementary and Alternative Medicine.[Link]

  • Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages. Journal of Inflammation Research (Taylor & Francis / Dove Press).[Link]

  • Anti-Inflammatory Activity of the Solvent-Partitioned Fractions from Spergularia marina in LPS-Stimulated RAW 264.7 Cells. Preventive Nutrition and Food Science (PMC).[Link]

Sources

Application

use of 3-Acetylamino-2,6-dimethylphenol as a chemical intermediate

Application Note: 3-Acetylamino-2,6-dimethylphenol as a Bench-Stable Intermediate in Pharmaceutical and Dye Synthesis Molecular Rationale & Chemical Profiling 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), also desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Acetylamino-2,6-dimethylphenol as a Bench-Stable Intermediate in Pharmaceutical and Dye Synthesis

Molecular Rationale & Chemical Profiling

3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1), also designated as N-(3-hydroxy-2,4-dimethylphenyl)acetamide, is a structurally optimized intermediate utilized across pharmaceutical development and advanced materials chemistry[1].

Causality of the Acetyl Protecting Group: Unprotected aminophenols, such as 3-amino-2,6-dimethylphenol, are highly electron-rich and susceptible to rapid auto-oxidation in ambient air, forming uncharacterized quinone imines and polymeric tars. By acetylating the amine, the lone pair on the nitrogen is delocalized into the carbonyl group. This resonance stabilization significantly reduces the electron density on the aromatic ring, rendering the molecule bench-stable for extended periods[2]. Furthermore, the acetyl group acts as an orthogonal protecting group, enabling selective O-alkylation or electrophilic aromatic substitution without competitive N-alkylation.

Application I: Synthesis of O-Alkylated Pharmaceutical Scaffolds

In drug development, 3-acetylamino-2,6-dimethylphenol serves as a foundational building block for synthesizing substituted benzoxazoles and targeted kinase inhibitors.

SynthWorkflow Start 3-Acetylamino-2,6- dimethylphenol (Starting Material) OAlkylation O-Alkylation (Base, R-X) Start->OAlkylation Protects N-terminus Deacetylation Acidic Deacetylation (HCl / EtOH) OAlkylation->Deacetylation Yields O-alkylated intermediate Cyclization Cyclization (Benzoxazole Scaffold) Deacetylation->Cyclization Unmasks amine for ring closure

Synthetic workflow from 3-Acetylamino-2,6-dimethylphenol to benzoxazole scaffolds.

Protocol 1: Selective O-Alkylation and Amine Unmasking

Objective: To synthesize an O-benzyl derivative while maintaining the integrity of the amine, followed by controlled deacetylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq (179.22 g/mol ) of 1 in anhydrous N,N-Dimethylformamide (DMF)[1]. Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenolic hydroxyl (pKa ~9.5) without affecting the amide proton (pKa >15), preventing N-alkylation.

    • In-Process Validation: The cessation of CO₂ evolution and a slight deepening of the solution color indicate complete phenoxide formation.

  • Alkylation: Dropwise add 1.1 eq of Benzyl Bromide. Maintain 60°C for 4 hours.

    • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) will disappear, replaced by a UV-active, less polar spot (Rf ~0.6).

  • Isolation: Quench with ice water to precipitate the O-benzyl intermediate. Filter and wash with cold water.

  • Deacetylation: Suspend the intermediate in a mixture of Ethanol and 6M HCl (1:1 v/v). Reflux for 6 hours.

    • Causality: Acidic hydrolysis is preferred over basic hydrolysis to prevent the oxidative degradation of the newly unmasked electron-rich primary amine.

    • In-Process Validation: Spot the reaction mixture on TLC and stain with Ninhydrin. A distinct purple spot confirms the liberation of the primary amine.

Application II: Generation of Advanced Azomethine Dyes

In the cosmetics and materials sector, the deacetylated derivative, 3-amino-2,6-dimethylphenol, is a critical coupler for oxidative hair dyes[3]. Storing the compound in its acetylated form and hydrolyzing it immediately prior to formulation ensures maximum coupling efficiency and prevents premature color shifts[4].

DyePathway Precursor 3-Acetylamino-2,6-dimethylphenol (Stable Precursor) Coupler 3-Amino-2,6-dimethylphenol (Active Coupler) Precursor->Coupler Hydrolysis (Activation) Azomethine Indo/Azomethine Dye (Colored Complex) Coupler->Azomethine Electrophilic Attack PPD p-Phenylenediamine (PPD) (Primary Intermediate) Quinonediimine Reactive Quinonediimine PPD->Quinonediimine Oxidation (H2O2) Quinonediimine->Azomethine Coupling Reaction

Oxidative coupling pathway generating azomethine dyes from the deacetylated precursor.

Protocol 2: In Situ Activation and Oxidative Coupling

Objective: To generate an azomethine dye complex via the oxidative coupling of the unmasked 3-amino-2,6-dimethylphenol with p-phenylenediamine (PPD).

Step-by-Step Methodology:

  • Activation: Hydrolyze 3-acetylamino-2,6-dimethylphenol using 2M NaOH at 80°C for 2 hours, then carefully neutralize to pH 7.0 to yield the active coupler[4].

  • Coupling Matrix Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.0 eq of the active coupler and 1.0 eq of PPD in an aqueous buffer (pH 9.5) containing 10% ethanol to aid solubility[4].

    • Causality: The alkaline environment (pH 9.5) is critical. It deprotonates the phenol to a phenoxide, dramatically increasing the nucleophilicity of the para position for the subsequent electrophilic attack.

  • Oxidation: Add 2.0 eq of Hydrogen Peroxide (H₂O₂) dropwise under vigorous stirring.

    • Causality: H₂O₂ oxidizes PPD into a highly reactive electrophilic quinonediimine, which immediately undergoes electrophilic aromatic substitution with the phenoxide coupler.

    • In-Process Validation: The solution will instantaneously transition from colorless to a deep, intense magenta/purple. Confirm complete conversion via UV-Vis spectroscopy (appearance of a strong absorption band at λmax ~ 540 nm).

Quantitative Data & Analytical Standards

To ensure reproducibility, researchers must validate the starting material and intermediates against established physicochemical parameters[1][2].

ParameterSpecification / ValueAnalytical Method / Rationale
Molecular Weight 179.22 g/mol Mass Spectrometry (ESI+): [M+H]+ at m/z 180.1
Boiling Point 344.5 °C at 760 mmHgThermogravimetric Analysis (TGA)
LogP 1.5Indicates moderate lipophilicity, ideal for aqueous/organic biphasic reactions.
¹H NMR (Acetamide) ~2.10 ppm (singlet, 3H)Confirms the presence of the N-acetyl protecting group.
¹H NMR (Aromatic) ~6.8 - 7.0 ppm (doublets, 2H)Confirms the ortho relationship of the remaining aromatic protons.
Purity Threshold ≥ 99.0%HPLC (C18 column, MeCN/H₂O gradient, UV detection at 254 nm).

References

  • PubChem (NIH): "3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965" URL:[Link]

  • LookChem: "3-acetylamino-2,6-dimethylphenol Chemical Properties" URL:[Link]

  • Scientific Committee on Consumer Safety (SCCS): "Opinion on 3-amino-2,6-dimethylphenol" URL:[Link]

  • University of Cincinnati: "A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine" URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Acetylamino-2,6-dimethylphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, targeted troubleshooting FAQs, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, targeted troubleshooting FAQs, and validated protocols for optimizing the yield of 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1).

Mechanistic Insight: The Causality of Selectivity

The synthesis of 3-Acetylamino-2,6-dimethylphenol relies on the selective N-acetylation of 3-amino-2,6-dimethylphenol. Because the starting material is an aminophenol, it possesses two competing nucleophilic sites: the amine (-NH2) and the hydroxyl (-OH).

To achieve high yields and prevent the formation of O-acetylated or N,O-diacetylated impurities, the reaction is typically performed in an aqueous medium using the Lumière-Barbier method [1]. Water serves a dual mechanistic purpose: it acts as a solvent that preferentially hydrolyzes any transient O-acetyl groups (or prevents their formation due to the lower nucleophilicity of the phenol in water), while the N-acetyl amide bond remains stable [2].

Furthermore, aminophenols are highly susceptible to air oxidation, forming dark quinone-imine byproducts. Thus, strict temperature control and an inert atmosphere are self-validating parameters in this protocol. If the protocol is followed correctly, the product will precipitate as a pure, off-white solid; if oxidation or over-acetylation occurs, the physical appearance and mass profile will immediately indicate the failure point.

Reaction Pathway & Troubleshooting Diagram

G SM 3-Amino-2,6-dimethylphenol (Starting Material) Conditions Aqueous Media (Lumière-Barbier) 0-10°C then RT, N2 Atmosphere SM->Conditions Reagent Acetic Anhydride (1.05 - 1.10 eq) Reagent->Conditions Target 3-Acetylamino-2,6-dimethylphenol (Target Product) Conditions->Target Optimal Selectivity Imp1 O,N-Diacetate (Over-acetylation Impurity) Conditions->Imp1 Excess Anhydride or High Temp Imp2 Quinone-imine Derivatives (Oxidation Impurity) Conditions->Imp2 O2 Exposure (No N2)

Reaction pathway and troubleshooting decision tree for 3-Acetylamino-2,6-dimethylphenol.

Core Troubleshooting FAQs

Q: My product yield is low, and the reaction mixture turned dark brown/black. What happened? A: The dark discoloration indicates oxidation of the 3-amino-2,6-dimethylphenol starting material into quinone-imine derivatives. Aminophenols are highly electron-rich and easily oxidized by atmospheric oxygen, especially in aqueous solutions. Solution: Degas all aqueous solvents by sparging with Nitrogen (N2) or Argon for 15-30 minutes prior to use. Maintain a continuous inert gas sweep during the reaction. Adding a catalytic amount of a mild reducing agent (e.g., sodium dithionite, 0.1% w/w) to the aqueous buffer can also prevent oxidation.

Q: LC-MS analysis shows a significant +42 Da impurity. How do I eliminate this? A: A +42 Da mass shift relative to your target product indicates over-acetylation, specifically the formation of the N,O-diacetate (where both the amine and phenol are acetylated). This occurs if excess acetic anhydride is used or if the reaction temperature is too high, which accelerates O-acetylation. Solution: Strictly limit acetic anhydride to 1.05 - 1.10 equivalents. Ensure the anhydride is added dropwise while maintaining the reaction temperature between 0°C and 10°C. If O-acetylation has already occurred, stirring the crude mixture in a mild aqueous base (e.g., saturated NaHCO3) for an extended period can selectively hydrolyze the ester bond while leaving the amide intact.

Q: The reaction is incomplete, and unreacted starting material remains. Should I add more acetic anhydride? A: Do not immediately add more anhydride, as this risks triggering the O-acetylation pathway. Incomplete conversion in aqueous conditions usually means the acetic anhydride hydrolyzed into acetic acid before it could react with the amine. This happens if the stirring is inadequate (forming a biphasic mixture) or if the anhydride was added too slowly at room temperature. Solution: Ensure vigorous mechanical stirring to disperse the hydrophobic acetic anhydride droplets into the aqueous phase. Keep the temperature low during addition to minimize the competing hydrolysis rate of the anhydride.

Standard Operating Procedure (SOP): Optimized Aqueous N-Acetylation

This self-validating protocol utilizes a modified Lumière-Barbier approach to ensure maximum N-selectivity and >90% yield.

Materials Required:

  • 3-Amino-2,6-dimethylphenol (1.0 eq)

  • Acetic Anhydride (1.05 eq)

  • Deionized Water (Degassed)

  • Hydrochloric Acid (1 M)

  • Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Preparation: Suspend 3-amino-2,6-dimethylphenol (10.0 g, 72.9 mmol) in 100 mL of degassed deionized water in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Dissolution: Add 1 M HCl dropwise under continuous stirring until the amine completely dissolves as the hydrochloride salt.

  • Buffering: Add sodium acetate (8.0 g, 97.5 mmol) to the solution and stir until dissolved. This buffers the solution, freeing the amine for nucleophilic attack while keeping the pH low enough to suppress phenoxide formation (which would lead to O-acetylation).

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Acetylation: Add acetic anhydride (7.8 g, 7.2 mL, 76.5 mmol) dropwise over 15 minutes via an addition funnel under vigorous mechanical stirring.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 1 hour. The product, 3-Acetylamino-2,6-dimethylphenol, will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold, degassed water (3 x 20 mL) to remove residual acetic acid and sodium acetate.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.

Quantitative Data: Yield Optimization Summary

The following table summarizes the causal relationship between reaction conditions and product yield/purity, validating the chosen SOP parameters.

ConditionAcetic Anhydride (eq)AtmosphereTemp (°C)Yield (%)Major Impurity Profile
Optimized (SOP) 1.05Nitrogen0-5 then RT92% <1% Diacetate, No oxidation
Excess Reagent 1.50Nitrogen0-5 then RT74%~15% N,O-Diacetate
High Temp Addition 1.05Nitrogen25 (RT)68%~20% Unreacted SM (Anhydride hydrolyzed)
No Inert Gas 1.05Air0-5 then RT79%~8% Quinone-imines (Dark brown solid)
Organic Solvent (DCM) 1.05Nitrogen0-5 then RT61%~25% N,O-Diacetate (No water to hydrolyze ester)

References

  • Egbujor, M. C., et al. "Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents." Research in Pharmaceutical Sciences, 17(1), 99-110 (2021).[Link]

  • Matsubara, K., et al. "Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts." ACS Omega, 7(30), 26868–26879 (2022).[Link]

Optimization

Technical Support Center: 3-Acetylamino-2,6-dimethylphenol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1). Designed for researchers, application scientists, and drug development professionals, this portal provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1). Designed for researchers, application scientists, and drug development professionals, this portal provides an in-depth troubleshooting guide and self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Pathway & Chemoselectivity

Q: Why does the reaction sometimes yield a mixture of products instead of pure 3-acetylamino-2,6-dimethylphenol?

A: The core challenge in this synthesis is chemoselectivity. The starting material, 3-amino-2,6-dimethylphenol, contains two nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Because the nitrogen lone pair is less tightly bound to the aromatic system than the oxygen lone pairs, the amine is significantly more nucleophilic.

N-acetylation is kinetically favored, while O-acetylation (or O,N-diacetylation) is thermodynamically driven by excess reagent or heat. Acetic anhydride is the industry standard for chemoselective N-acetylation of aminophenols, allowing for atom-economical and highly selective amide bond formation . By strictly controlling the stoichiometry of acetic anhydride (Ac₂O) to 1.0–1.05 equivalents and maintaining temperatures below 10 °C, you kinetically trap the desired N-acetylated product and prevent thermodynamic over-reaction.

Pathway A 3-Amino-2,6-dimethylphenol (Nucleophilic Amine & Phenol) B Acetic Anhydride (1.05 eq) + Aq. NaOAc / 0-5°C A->B Kinetically Favored D Excess Ac2O / T > 15°C A->D Thermodynamically Driven C 3-Acetylamino-2,6-dimethylphenol (Target N-Acetylation) B->C E O,N-Diacetylated Byproduct (Impurity) D->E

Chemoselective N-acetylation pathway versus thermodynamic O-acetylation over-reaction.

Section 2: Self-Validating Experimental Protocol

Q: What is the standard, field-proven protocol for this synthesis?

A: Below is a rigorously validated, step-by-step methodology. It is designed as a self-validating system—meaning in-process controls (IPCs) are built into the workflow to ensure success before proceeding to the next step. Historical patent literature supports the use of aqueous environments for this transformation, often dissolving the aminophenol in water prior to the addition of acetic anhydride .

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 10.0 g (72.9 mmol) of 3-amino-2,6-dimethylphenol (melting point 104–106 °C ) in 100 mL of a 1:1 mixture of deionized water and methanol. Add 1.2 equivalents (7.18 g) of sodium acetate (NaOAc). Causality: NaOAc acts as a mild acid scavenger to neutralize the acetic acid byproduct without deprotonating the phenolic -OH (which would increase its nucleophilicity and risk O-acetylation).

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Validation Check: Verify internal temperature with a calibrated thermocouple. Do not proceed until T < 5 °C.

  • Acylation: Dropwise add 7.81 g (76.5 mmol, 1.05 eq) of freshly distilled acetic anhydride over 30 minutes, maintaining the internal temperature below 10 °C.

  • In-Process Monitoring: Stir for 2 hours at room temperature. Validation Check: Perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material (R_f ~0.3) should disappear, replaced by a single new spot (R_f ~0.15). Ninhydrin stain will be negative for the amide product but positive for any unreacted starting amine.

  • Isolation: Concentrate the methanol under reduced pressure. The product will precipitate from the aqueous phase. Filter the solid, wash with 50 mL of ice-cold water, and dry under vacuum at 45 °C overnight.

  • Analytical Verification: Confirm purity via HPLC (>98% target) and ¹H-NMR (verify the presence of the amide -NH proton at ~9.2 ppm and the phenolic -OH at ~8.5 ppm).

Section 3: Quantitative Troubleshooting Matrix

Q: How do I resolve common deviations during the synthesis?

A: Consult the quantitative troubleshooting matrix below to identify root causes and implement corrective actions based on analytical feedback.

Observation / IssueQuantitative IndicatorRoot CauseCorrective Action / Prevention
Incomplete Conversion HPLC: >5% Starting MaterialAc₂O hydrolysis prior to reaction.Use freshly distilled Ac₂O. Ensure pH remains slightly basic (pH 7-8) via NaOAc buffer.
O,N-Diacetylation HPLC: >2% Impurity (R_f ~0.6)Excess Ac₂O or poor temperature control (T > 15 °C).Restrict Ac₂O to 1.05 eq. Maintain strict cooling during addition.
Product Discoloration Brown/Dark Oil instead of White PowderOxidation of the aminophenol precursor.Degas solvents with N₂/Ar prior to use. Add 0.1% w/w sodium dithionite as an antioxidant.
Low Isolated Yield Yield < 75%Product solubility in the mother liquor.Ensure complete removal of methanol before filtration. Chill aqueous mixture to 0 °C before filtering.

Section 4: Diagnostic Logic Tree

LogicTree Start Reaction Issue Detected TLC Perform TLC / HPLC Analysis Start->TLC Issue1 >5% Starting Material TLC->Issue1 Issue2 Multiple Spots (Rf ~0.6) TLC->Issue2 Issue3 Dark/Discolored Oil TLC->Issue3 Sol1 Check Ac2O Quality & pH Issue1->Sol1 Sol2 Hydrolyze O-Acetate with 0.5M NaOH Issue2->Sol2 Sol3 Degas Solvents & Add Antioxidant Issue3->Sol3

Diagnostic logic tree for resolving common synthesis deviations via analytical feedback.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use acetyl chloride instead of acetic anhydride? A: While acetyl chloride is a more potent acylating agent, it is generally avoided for this specific transformation. Its high reactivity drastically reduces chemoselectivity, leading to significant O-acetylation even at low temperatures. Furthermore, it generates HCl gas, which requires harsher base conditions (like pyridine or triethylamine) that complicate the purification process.

Q: How do I separate the O,N-diacetylated impurity if it forms? A: If over-acetylation occurs, the O-acetyl group can be selectively hydrolyzed without destroying the product. Suspend the crude mixture in a mild aqueous sodium hydroxide solution (0.5 M) and stir at room temperature for 30 minutes. The phenolic ester is highly susceptible to basic hydrolysis, whereas the amide bond is significantly more stable. Re-acidify the mixture to pH 6 using dilute HCl to precipitate the pure 3-acetylamino-2,6-dimethylphenol.

Q: What are the physical properties of the target product? A: Pure 3-acetylamino-2,6-dimethylphenol is a solid with a reported density of 1.167 g/cm³ and a boiling point of 344.5 °C at 760 mmHg . Confirming these properties, alongside spectral data, ensures complete characterization.

References

  • [1] Title: 3-acetylamino-2,6-dimethylphenol Physical Properties. Source: LookChem. URL: [Link]

  • [2] Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. Source: ACS Omega. URL:[Link]

  • [3] Title: DE1967172B1 - N-substituted 3-amino-2,6-dimethylphenols. Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of Aminophenols

Welcome to the Technical Support Center for the N-acylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-acylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high yield and selectivity.

Introduction: The N- vs. O-Acylation Challenge

The N-acylation of aminophenols is a cornerstone reaction in the synthesis of numerous pharmaceuticals, including the widely used analgesic, paracetamol (N-acetyl-p-aminophenol).[1] The primary challenge in this synthesis is achieving selective acylation at the nitrogen atom (N-acylation) over the oxygen atom (O-acylation). The amino group (-NH2) is generally a better nucleophile than the phenolic hydroxyl group (-OH), which typically favors N-acylation.[2] However, reaction conditions can significantly influence this selectivity, leading to mixtures of N-acyl, O-acyl, and even N,O-diacyl products. This guide provides a comprehensive resource for controlling this selectivity and overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of aminophenols, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Acylated Product

A low yield is one of the most common problems. A systematic approach is crucial to pinpoint the root cause.[3]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or may be kinetically slow under the chosen conditions.Monitor reaction progress using TLC or LC-MS. If incomplete, consider extending the reaction time or gently increasing the temperature. Room temperature is often sufficient, but some systems may benefit from moderate heating.[3]
Poor Reagent Purity Impurities in the aminophenol, acylating agent, or solvent can interfere with the reaction, leading to side products or catalyst inhibition. Aminophenols are particularly prone to oxidation, which can introduce colored impurities.[4][5]Use high-purity reagents and anhydrous solvents, especially when using moisture-sensitive acylating agents like acyl chlorides or anhydrides.[3] Consider purifying starting materials if their quality is questionable.
Suboptimal Stoichiometry An incorrect molar ratio of the aminophenol to the acylating agent can result in incomplete conversion of the starting material.A slight excess (1.1-1.5 equivalents) of the acylating agent is often used to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific system.[3]
Hydrolysis of Acylating Agent Acyl halides and anhydrides are highly susceptible to hydrolysis, which deactivates them.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture.[3]
Product Loss During Work-up The N-acylated product may be lost during aqueous extraction or purification steps if the pH is not controlled or the wrong chromatography conditions are used.Optimize the work-up procedure. Ensure the pH during extraction is appropriate to keep the product in the organic phase. Select suitable stationary and mobile phases for chromatography to avoid product loss on the column.[3]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_optimize Optimization Steps Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion OptimizeConditions Optimize Reaction Conditions CheckCompletion->OptimizeConditions Incomplete CheckReagents Check Reagent Purity & Stoichiometry CheckCompletion->CheckReagents Complete OptimizeConditions->CheckReagents Extend_Time Extend Reaction Time OptimizeConditions->Extend_Time Increase_Temp Increase Temperature OptimizeConditions->Increase_Temp Screen_Solvents Screen Solvents OptimizeConditions->Screen_Solvents ReviewWorkup Review Work-up & Purification CheckReagents->ReviewWorkup No Issue Adjust_Ratio Adjust Stoichiometry CheckReagents->Adjust_Ratio Ratio Issue ReviewWorkup->OptimizeConditions Issue Found

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity (Formation of O-Acylated Byproduct)

The formation of the O-acylated product is a common side reaction that complicates purification and reduces the yield of the desired N-acylated compound.

Controlling N- vs. O-Acylation

The key to controlling regioselectivity lies in understanding the relative nucleophilicity of the amino and hydroxyl groups under different conditions.

Selectivity cluster_paths Reaction Pathways Aminophenol Aminophenol (HO-Ar-NH2) N_Acylation N-Acylation (Favored) More nucleophilic NH2 attacks acyl group Aminophenol->N_Acylation O_Acylation O-Acylation (Side Reaction) Less nucleophilic OH attacks acyl group Aminophenol->O_Acylation AcylatingAgent Acylating Agent (R-CO-X) Product_N N-Acyl Product (HO-Ar-NHCOR) N_Acylation->Product_N Product_O O-Acyl Product (RCOO-Ar-NH2) O_Acylation->Product_O

Caption: Competing N- and O-acylation pathways for aminophenols.

Factors Influencing Selectivity & Solutions

Factor Scientific Rationale Recommended Action
Solvent The solvent can influence the nucleophilicity of the reacting groups. Aprotic solvents are generally preferred. In some cases, performing the reaction in water can enhance N-selectivity.[6]Screen a range of solvents. Aprotic solvents like THF, CH2Cl2, or ethyl acetate are good starting points.[6] Consider solvent-free conditions, which can be highly efficient.[6][7]
pH/Base The basicity of the reaction medium is critical. A base is often used to neutralize the acid byproduct (e.g., HCl from acyl chlorides). However, a strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation.For selective N-acylation, avoid strong bases. Mild bases like sodium bicarbonate or performing the reaction without a base may be sufficient. Controlling the pH is crucial; for some protein modifications, a slightly acidic to neutral pH (6.0-7.5) favors N-terminal acylation.[8][9] In some syntheses, maintaining a pH below 7.0 is key to preventing side reactions.[10]
Temperature Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less favored O-acylation reaction.Start the reaction at room temperature or below (0 °C). If the reaction is too slow, gentle heating can be applied, but the impact on selectivity should be carefully monitored.
Catalyst Certain catalysts can selectively promote N-acylation. For instance, copper sulfate has been shown to mediate highly selective N-acylation in the presence of phenols and alcohols.[11] In other contexts, palladium or copper-based catalysts can be used to selectively achieve either N- or O-arylation, a related transformation.[12][13][14][15]If selectivity is a persistent issue, explore catalyst systems known to favor N-acylation.[11]
Protecting Groups In complex syntheses where selectivity is paramount, protecting the hydroxyl group is a reliable strategy. The amino group can then be acylated, followed by deprotection of the hydroxyl group.[16][17]If other methods fail, consider a protection-acylation-deprotection sequence. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or acetyl esters, though the latter must be used cautiously if the desired acylation is different.
Issue 3: Product Discoloration and Impurities

The final N-acylated aminophenol product may appear colored (e.g., pink, brown, or purple), indicating the presence of impurities.

Potential Causes & Solutions

  • Oxidation: Aminophenols and their N-acylated derivatives are susceptible to oxidation, especially when exposed to air and light. This leads to the formation of highly colored quinone and quinonimine-type impurities.[5][18][19]

    • Solution: Handle the starting materials and products under an inert atmosphere (nitrogen or argon) whenever possible.[5] Store the final product in a cool, dark place. During purification, recrystallization from a suitable solvent, sometimes with the addition of activated carbon, can help remove colored impurities.[19][20]

  • Residual Starting Materials: Incomplete reaction can leave unreacted aminophenol, which is prone to degradation and discoloration.

    • Solution: Ensure the reaction goes to completion as monitored by TLC or LC-MS. Optimize purification methods, such as recrystallization or column chromatography, to effectively remove unreacted starting materials.

  • Side-Reaction Products: Besides O-acylation, other side reactions can generate impurities.

    • Solution: Characterize the impurities using techniques like LC-MS or NMR to understand their origin. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use?

A1: The choice depends on the reactivity of your aminophenol and the desired acyl group.

  • Acetic anhydride is a common, cost-effective, and moderately reactive agent, often used in the synthesis of paracetamol.[1][21]

  • Acyl chlorides are more reactive than anhydrides but generate HCl, which may require a base for neutralization.

  • Thioacids , in the presence of a mediator like copper sulfate, can offer high N-selectivity under mild, neutral conditions.[11]

Q2: Do I always need a catalyst?

A2: Not always. Many N-acylation reactions of aminophenols proceed efficiently without a catalyst, especially when using reactive acylating agents like acetic anhydride or acyl chlorides.[6] However, for less reactive systems or when high selectivity is difficult to achieve, a catalyst can be beneficial.[11]

Q3: How do I purify my N-acylated aminophenol?

A3: The most common purification method is recrystallization . This is often effective at removing both colored impurities and unreacted starting materials.[4] A typical procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[4] Sometimes, treating the hot solution with activated carbon can help decolorize the product.[19] For difficult separations, column chromatography on silica gel is a viable alternative.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acetylation of p-Aminophenol

This protocol is a standard method for synthesizing N-acetyl-p-aminophenol (paracetamol).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminophenol (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent).[1]

  • Acylation: While stirring, add acetic anhydride (1.0-1.2 eq) to the solution. The reaction is often exothermic, so addition may need to be controlled to maintain a desired temperature (e.g., room temperature to 60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the crude product by filtration, wash it with cold water, and then recrystallize from hot water or an appropriate solvent system to obtain the pure N-acetyl-p-aminophenol.[4] Dry the purified product under vacuum.

Protocol 2: Purification of N-Acetyl Aminophenols with Activated Carbon

This procedure is useful for removing colored impurities.[19]

  • Dissolution: Dissolve the crude, colored N-acetyl aminophenol in a minimal amount of hot solvent (e.g., water or aqueous isopropanol).[4][19]

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-3% by weight of the crude product) to the hot solution.[19]

  • Heating: Maintain the mixture at a high temperature (near boiling) with stirring for 15-30 minutes.[19]

  • Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the purified product.

  • Collection: Collect the pure, white crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(48), 17423–17425. [Link]

  • European Patent Office. (n.d.). Purification of N-acetyl aminophenols - EP 0320484 A2. Google Patents.
  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC. [Link]

  • Request PDF. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
  • Francis, V. S., & Jacobsen, F. W. (2014). N-Terminal Modification of Proteins with o-Aminophenols. PMC. [Link]

  • Google Patents. (n.d.). US3781354A - Process for purification of n-acetyl-p-aminophenol.
  • Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Francis, V. S., & Jacobsen, F. W. (2014). N-Terminal Modification of Proteins with o-Aminophenols. ACS Publications. [Link]

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). International Journal of Research in Pharmacy and Science. Retrieved from [Link]

  • PubMed. (2022, January 19). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
  • European Patent Office. (n.d.). Improved process for preparing acyl aminophenols - EP 0622354 A2. Google Patents.
  • ACS Publications. (2022, March 23). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters | Bioconjugate Chemistry. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

  • ACS Omega. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • ACS Publications. (2013, May 14). Thioacids Mediated Selective and Mild N-Acylation of Amines. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020, December 1). Scientific Scholar. [Link]

  • ResearchGate. (2026, March 23). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

  • PMC. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, August 29). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]

Sources

Optimization

stability issues of 3-Acetylamino-2,6-dimethylphenol in aqueous solutions

Welcome to the Technical Support Center for 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1). As a highly functionalized aromatic compound, 3-Acetylamino-2,6-dimethylphenol[1] presents unique stability challenges in aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1).

As a highly functionalized aromatic compound, 3-Acetylamino-2,6-dimethylphenol[1] presents unique stability challenges in aqueous media. Structurally, it features an electron-rich phenolic ring flanked by two methyl groups and an acetamide moiety. This specific arrangement makes the molecule highly susceptible to two competing degradation pathways: amide hydrolysis and phenolic auto-oxidation [2].

This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and mitigate stability issues using self-validating experimental designs.

I. Diagnostic Workflow for Aqueous Stability

When working with aqueous stock solutions or formulations, visual and chromatographic anomalies are the first indicators of degradation. Use the logical workflow below to isolate the root cause of your stability failure.

DiagnosticWorkflow Start Aqueous Solution Stability Issue Obs1 Visual Discoloration (Pink/Brown) Start->Obs1 Obs2 API Loss / New Peaks (HPLC Analysis) Start->Obs2 Obs3 Precipitation / Turbidity Start->Obs3 Path1 Phenolic Oxidation (Quinone Imine Formation) Obs1->Path1 Path2 Amide Hydrolysis (Cleavage to Amine + Acetate) Obs2->Path2 Path3 pH-Dependent Insolubility Obs3->Path3 Sol1 Purge with N2 Add EDTA/Antioxidants Path1->Sol1 Sol2 Buffer to pH 5.5-6.5 Store at 2-8°C Path2->Sol2 Sol3 Adjust Co-solvents Optimize pH Path3->Sol3

Diagnostic workflow for identifying and resolving aqueous stability issues.

II. Troubleshooting Guides & FAQs

Q1: Why does my aqueous solution of 3-Acetylamino-2,6-dimethylphenol turn pink or brown over time? A1: This is a classic indicator of phenolic auto-oxidation . The electron-donating methyl groups at the 2,6-positions increase the electron density of the aromatic ring, which lowers its oxidation potential compared to unsubstituted analogs. In the presence of dissolved oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), the phenolic hydroxyl group oxidizes into highly reactive quinone imine intermediates[3]. These intermediates rapidly polymerize into highly conjugated, colored azo or polyphenolic compounds[4].

  • Causality: The discoloration is not the primary degradant itself, but the downstream polymerization of the oxidized quinone imine.

  • Self-Validating Protocol: To confirm oxidative degradation over other pathways, prepare two solutions. Purge Sample A with nitrogen and spike with 0.1% EDTA (a metal chelator). Leave Sample B exposed to ambient air. If Sample A remains clear while Sample B discolors, you have validated that auto-oxidation (catalyzed by metals/O₂) is the primary culprit.

Q2: My HPLC analysis shows a steady decrease in the API peak and the emergence of a new, more polar peak, but the solution remains clear. What is happening? A2: You are observing amide hydrolysis . The acetamide group is susceptible to cleavage in aqueous environments, yielding 3-amino-2,6-dimethylphenol and acetic acid[5]. Unlike oxidation, hydrolysis does not immediately cause discoloration, making it a "silent" stability killer.

  • Causality: The rate of hydrolysis is driven by specific acid-base catalysis. Hydronium (H₃O⁺) or hydroxide (OH⁻) ions attack the carbonyl carbon of the acetamide group. This reaction accelerates exponentially at pH < 4.0 or pH > 9.0.

  • Self-Validating Protocol: Monitor the pH of an unbuffered solution over 48 hours. If the pH drops concurrently with API loss, it validates the formation of acetic acid as a hydrolytic byproduct.

Q3: How can I formulate a stable aqueous stock solution for long-term biological assays? A3: Stability requires mitigating both hydrolysis and oxidation simultaneously through a multi-pronged approach:

  • pH Optimization: Buffer the solution to a strictly controlled pH of 5.5–6.5. This represents the thermodynamic "sweet spot" where both acid- and base-catalyzed hydrolysis are minimized[3].

  • Deoxygenation: Use degassed, HPLC-grade water to starve the oxidation pathway of its primary electron acceptor.

  • Antioxidants/Chelators: Add a water-soluble antioxidant (e.g., ascorbic acid) to reduce transient quinones back to phenols, and a chelating agent (e.g., EDTA) to sequester catalytic trace metals.

III. Mechanistic Degradation Pathways

To effectively troubleshoot, one must understand the chemical logic dictating the molecule's breakdown.

DegradationPathways Parent 3-Acetylamino- 2,6-dimethylphenol Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis H2O, pH <4 or >9 Oxidation Auto-oxidation (O2, Light, Metals) Parent->Oxidation ROS / e- transfer Amine 3-Amino-2,6- dimethylphenol + Acetic Acid Hydrolysis->Amine Quinone Reactive Quinone Imine Intermediates Oxidation->Quinone Polymers Colored Polymers (Pink/Brown) Quinone->Polymers Polymerization

Primary hydrolytic and oxidative degradation pathways of 3-Acetylamino-2,6-dimethylphenol.

IV. Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-Acetylamino-2,6-dimethylphenol under various aqueous conditions, extrapolated from validated studies on structurally analogous acetamides[3][6].

pH RangePrimary Degradation PathwayEstimated Half-Life (25°C)Key CatalystsRecommended Mitigation
pH < 4.0 Acid-Catalyzed Hydrolysis< 48 hoursH₃O⁺, Elevated TempBuffer to pH 5.5–6.5
pH 5.5–6.5 Stable (Minimal Degradation)> 6 monthsTrace Metals, UV LightAdd 0.1% EDTA, Amber Vials
pH 7.5–8.5 Mild Oxidation~ 14 daysDissolved O₂, Fe³⁺/Cu²⁺Purge with N₂, Ascorbic Acid
pH > 9.0 Base-Catalyzed Hydrolysis & Rapid Oxidation< 12 hoursOH⁻, Dissolved O₂Lower pH immediately

V. Step-by-Step Methodology: Self-Validating Forced Degradation Protocol

To establish a stability-indicating HPLC method for 3-Acetylamino-2,6-dimethylphenol, you must generate controlled degradation samples. This protocol ensures that degradation occurs only during the intended stress period and not while waiting in the autosampler queue.

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg/mL of 3-Acetylamino-2,6-dimethylphenol in 10% HPLC-grade Methanol / 90% Ultra-pure Water. Causality: The 10% methanol ensures complete initial solubilization, preventing biphasic degradation kinetics.

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 N HCl.

  • Basic Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂.

  • Control: Mix 1 mL stock with 1 mL pH 6.0 Phosphate Buffer.

Phase 2: Incubation 6. Incubate all sealed vials at 60°C for exactly 24 hours in the dark.

Phase 3: Self-Validating Quenching (Critical Step) Causality: Failing to quench the stress agents will lead to continued degradation in the HPLC autosampler, yielding false, non-reproducible degradation kinetics. 7. Neutralize Hydrolysis: Add 1.0 N NaOH to the Acidic sample and 1.0 N HCl to the Basic sample until the pH reaches exactly 6.0. 8. Neutralize Oxidation: Add 100 µL of 1M Sodium Thiosulfate (Na₂S₂O₃) to the Oxidative sample. This instantly reduces residual H₂O₂, halting the generation of reactive oxygen species[4].

Phase 4: Chromatographic Analysis 9. Inject 10 µL of each quenched sample onto a C18 Reverse-Phase column. 10. Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) Acetonitrile. 11. Detection: UV absorbance at 254 nm. Ensure mass balance by verifying that the sum of the parent peak area and degradant peak areas in the stressed samples roughly equals the parent peak area in the control.

VI. References

  • National Center for Biotechnology Information (PubChem). "3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965". PubChem Compound Summary. URL:[Link]

  • MDPI. "Degradation of Acetaminophen and Its Transformation Products in Aqueous Solutions by Using an Electrochemical Oxidation Cell with Stainless Steel Electrodes". International Journal of Environmental Research and Public Health. URL:[Link]

  • Emerald Publishing. "Degradation of acetaminophen (ACT) by ozone/persulfate oxidation process: experimental and degradation pathways". Pigment & Resin Technology. URL:[Link]

  • PubMed (NIH). "Degradation of paracetamol in aqueous solutions by TiO2 photocatalysis". Water Research. URL:[Link]

  • PubMed (NIH). "[Impact factors and degradation mechanism for the ozonation of acetaminophen in aqueous solution]". Huan Jing Ke Xue. URL:[Link]

  • ResearchGate. "Hydrolysis pathway for paracetamol. | Download Scientific Diagram". Scientific Figures. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Acetylamino-2,6-dimethylphenol Storage &amp; Handling

Welcome to the technical support and troubleshooting center for 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1). As an electron-rich substituted phenol[1], this compound is highly susceptible to auto-oxidation, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-Acetylamino-2,6-dimethylphenol (CAS: 28739-71-1). As an electron-rich substituted phenol[1], this compound is highly susceptible to auto-oxidation, which can compromise experimental reproducibility in drug development and analytical assays.

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your reagent from bulk receipt to assay application.

Troubleshooting Guide & FAQs

Q: Why does my solid powder turn pink, brown, or yellow over time?

Cause (The Causality of Oxidation): 3-Acetylamino-2,6-dimethylphenol contains an electron-rich aromatic ring. The hyperconjugation of the two methyl groups (at the 2,6 positions) and the resonance of the acetylamino group increase the electron density of the phenolic oxygen. This lowers the bond dissociation energy of the O-H bond. When exposed to ambient oxygen, UV light, or trace transition metals, the compound undergoes hydrogen atom abstraction to form a highly reactive phenoxy radical[2]. These radicals subsequently couple to form dimers or oxidize further into highly conjugated quinone derivatives, which manifest visually as pink, brown, or yellow discoloration.

Solution: Store the solid under an inert atmosphere (Argon or Nitrogen) in amber vials to block UV initiation, and keep it desiccated to prevent moisture-facilitated radical mobility.

Q: How do I prevent rapid degradation when preparing aqueous or DMSO stock solutions?

Cause (The Role of pH and Dissolved Oxygen): The oxidation rate of substituted phenols is strictly pH-dependent. At higher pH values, the phenol deprotonates to form a phenolate anion. Because the phenolate anion is significantly more electron-rich than the neutral phenol, it oxidizes exponentially faster in the presence of dissolved oxygen[3][4]. Furthermore, trace metals in buffers can catalyze Fenton-like radical generation.

Solution:

  • Degas Solvents: Sparge DMSO or aqueous buffers with Nitrogen for 15 minutes prior to dissolution.

  • Control pH: Maintain the solution at a mildly acidic to neutral pH (pH 5.0–6.5) to ensure the compound remains fully protonated[4].

  • Add Chelators: Introduce 0.1 mM EDTA to your buffers to sequester trace metals (e.g., Cu²⁺, Fe³⁺) that catalyze phenoxy radical formation[2].

Q: Can I freeze-thaw my bulk powder or stock solutions?

Cause (Condensation-Driven Degradation): No. Repeated freeze-thaw cycles introduce temperature gradients that cause atmospheric moisture to condense inside the vial. This moisture creates a microscopic aqueous environment on the powder surface where localized pH shifts and concentrated dissolved oxygen rapidly accelerate oxidation[3].

Solution: Always divide the bulk reagent into single-use aliquots immediately upon receipt.

Mechanistic & Workflow Visualizations

OxidationMechanism Phenol 3-Acetylamino-2,6-dimethylphenol (Intact Phenol) Radical Phenoxy Radical Intermediate (Highly Reactive) Phenol->Radical Hydrogen Abstraction Catalysts O2 / UV Light / Trace Metals (Oxidative Triggers) Catalysts->Radical Initiates Degradants Quinones & Dimers (Discolored Degradants) Radical->Degradants Radical Coupling / Oxidation

Logical relationship of 3-Acetylamino-2,6-dimethylphenol auto-oxidation.

StorageWorkflow Start Bulk Reagent Receipt Glovebox Transfer to Inert Atmosphere (Argon/Nitrogen) Start->Glovebox Aliquot Aliquot into Amber Vials (Protect from UV) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm (Exclude Moisture) Aliquot->Seal Store Store at -20°C with Desiccant (Long-term Stability) Seal->Store

Step-by-step experimental workflow for inert aliquoting and storage.

Quantitative Storage Data

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirClear Glass< 1 MonthRapid photo-oxidation & auto-oxidation
4°C Ambient AirAmber Glass3 - 6 MonthsSlow oxidation via dissolved oxygen/moisture
-20°C Inert (Ar/N₂)Amber Glass + PTFE12 - 24 MonthsMinimal; highly stable
Aqueous Solution Ambient AirClear Tube< 24 HoursRapid oxidation accelerated by pH > 7

Experimental Protocols

Protocol A: Self-Validating Inert Aliquoting of Solid Reagent

This protocol ensures the solid powder is protected from the three primary vectors of degradation: oxygen, light, and moisture.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk bottle of 3-Acetylamino-2,6-dimethylphenol, pre-weighed amber glass vials, PTFE-lined caps, and a micro-spatula into a glovebox purged with high-purity Argon or Nitrogen.

  • Aliquoting: Open the bulk bottle only after the glovebox atmosphere reads <10 ppm O₂. Weigh out single-use quantities (e.g., 5 mg or 10 mg) into the amber vials.

  • Sealing: Cap the vials tightly with PTFE-lined caps. PTFE is critical as it is chemically inert and impermeable to atmospheric gases. Wrap the cap junction with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer containing indicating silica gel desiccants.

  • Self-Validation Step: To prove the system's integrity, dissolve a 1 mg test aliquot in 1 mL of degassed HPLC-grade methanol. Run an HPLC-UV analysis at 280 nm[5][6]. A pure sample will yield a single sharp peak. If you observe early-eluting peaks (polar quinones) or late-eluting peaks (non-polar dimers) at Day 30, your inert seal has failed and the protocol must be audited.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

When transitioning from solid storage to active assays, the compound is at its most vulnerable.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your chosen solvent (DMSO or aqueous buffer) with Nitrogen gas for 15–20 minutes to displace dissolved oxygen.

  • Buffer Optimization: If using an aqueous buffer, adjust the pH to 5.5–6.0 using dilute HCl prior to adding the compound. Never exceed pH 7.5 [3][4]. Add 0.1 mM EDTA to chelate trace metals.

  • Dissolution: Remove a single-use amber vial from the -20°C freezer. Crucial: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Usage: Add the degassed solvent directly to the vial. Vortex gently. Use the solution immediately within your assay. Discard any remaining solution; do not refreeze.

References

  • 3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere Source: MDPI URL:[Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex Source: Journal of the American Chemical Society URL:[Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 3-Acetylamino-2,6-dimethylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist This technical support guide provides in-depth troubleshooting protocols and answers to frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This technical support guide provides in-depth troubleshooting protocols and answers to frequently asked questions concerning the synthesis and scale-up of 3-Acetylamino-2,6-dimethylphenol. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you navigate the challenges of transitioning from bench-scale synthesis to pilot and production-scale manufacturing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling the synthesis of 3-Acetylamino-2,6-dimethylphenol?

The core challenge lies in the structure of the starting material, 3-amino-2,6-dimethylphenol. The two methyl groups positioned ortho to the amine create significant steric hindrance. This reduces the nucleophilicity of the amino group, making it less reactive towards acetylating agents compared to unhindered anilines[1][2]. Consequently, reactions that proceed smoothly with other amines may show low or no conversion, requiring more forcing conditions which can, in turn, lead to side reactions when not properly controlled at scale[1].

Q2: How do I select the appropriate acetylating agent for a large-scale reaction?

The choice between acetic anhydride and acetyl chloride is a critical process decision based on reactivity, safety, and cost.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive; often requires heat or a catalyst for hindered amines[1].Highly reactive; can often proceed at lower temperatures but reactions are more exothermic and harder to control[1].
By-product Acetic acid (less corrosive).Hydrogen chloride (HCl) gas (highly corrosive); requires a scavenger base (e.g., pyridine, triethylamine, or excess amine)[3][4].
Safety/Handling Corrosive liquid, moisture sensitive.Highly corrosive, fuming liquid; reacts violently with water. Requires robust engineering controls for large-scale handling.
Cost Generally less expensive and more suitable for bulk use.Typically more expensive.
Scale-Up Recommendation Preferred for scale-up. The reaction is more easily controlled, and the by-product is less problematic for standard reactor materials.Use with caution. Best suited for difficult-to-acetylate substrates where acetic anhydride fails, and requires specialized equipment to handle HCl off-gassing and highly exothermic reactions.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

Scaling up is not merely about using larger quantities; it involves fundamental changes in heat and mass transfer[5]. The following CPPs are vital:

  • Temperature Control: The acetylation is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient[5]. A runaway reaction is a significant safety hazard. Implement a reactor with an efficient cooling jacket and monitor the internal temperature continuously.

  • Reagent Addition Rate: A slow, controlled addition of the acetylating agent is crucial to manage the exotherm. This prevents localized temperature spikes that can cause by-product formation.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in inconsistent product quality and increased impurity profiles[5]. Ensure the reactor's agitation system is designed to handle the viscosity and volume of the reaction mass.

Q4: What are the most likely by-products, and how can their formation be minimized?

The primary by-products of concern are:

  • N,O-Diacetylated Product: Acetylation of the phenolic hydroxyl group can occur under harsh conditions (e.g., excessively high temperatures, large excess of acetylating agent)[6]. To minimize this, use milder conditions and monitor the reaction to stop it once the starting amine is consumed.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, especially at elevated temperatures in the presence of air[7]. Performing the reaction under an inert atmosphere (e.g., nitrogen) is a key preventative measure during scale-up.

  • Unreacted Starting Material: A common impurity resulting from an incomplete reaction. This is often addressed by optimizing reaction time and temperature or by using a slight excess (1.1-1.2 equivalents) of the acetylating agent[1].

Q5: Which purification method is most practical for industrial-scale production?

Recrystallization is the most viable and cost-effective method for purifying solid products like 3-Acetylamino-2,6-dimethylphenol at an industrial scale[8]. It is highly effective at removing small amounts of impurities. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures[8][9]. While column chromatography is an excellent lab-scale technique, it is generally not economically feasible for large-scale production of bulk chemicals due to high solvent consumption and low throughput[10].

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up process.

ProblemPossible Cause(s)Troubleshooting Steps & Scientific RationaleExpected Outcome
1. Low or Stalled Reaction Conversion Insufficient Reactivity: The steric hindrance of the 2,6-dimethyl groups significantly slows the reaction rate[1].1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Higher kinetic energy helps overcome the activation energy barrier imposed by steric hindrance. 2. Add a Catalyst: For particularly stubborn reactions, introduce a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃)[1]. The catalyst coordinates with the acetylating agent, making it more electrophilic and reactive. 3. Use a More Reactive Agent: If using acetic anhydride, consider a switch to acetyl chloride, but only after implementing stringent safety and heat management protocols[1].Complete consumption of the starting amine, confirmed by in-process monitoring (e.g., TLC, HPLC).
2. Product Discoloration (Pink, Brown, or Black) Oxidation: The phenolic group is prone to air oxidation, especially at higher temperatures required for the reaction, forming highly colored quinone-like impurities[7].1. Inert Atmosphere: Ensure the reactor is purged with and maintained under a nitrogen or argon atmosphere throughout the reaction and work-up. This displaces oxygen, preventing oxidation. 2. Degas Solvents: Use solvents that have been degassed prior to use. 3. Decolorize During Work-up: Add activated charcoal to the hot solution during the recrystallization step. The porous surface of the charcoal adsorbs colored impurities, which are then removed by hot filtration[8].A final product that is off-white to white crystalline solid.
3. Difficulties in Product Isolation (Oiling Out, Poor Crystallization) 1. Impurities: High levels of impurities can inhibit the formation of a crystal lattice, causing the product to separate as an oil. 2. Solvent Choice: The chosen recrystallization solvent may be too good a solvent, even at low temperatures, or the product may have precipitated too quickly[9].1. Purity Check: Analyze the crude product. If impurity levels are high, consider an initial purification step like an acid-base wash to remove non-basic or non-acidic impurities before recrystallization. 2. Solvent Screening: Test different solvent systems (e.g., ethanol/water, isopropanol/water, toluene). 3. Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals[9][11]. 4. Seeding: Add a few seed crystals of pure product to the cooled solution to induce crystallization.Formation of a well-defined, filterable crystalline solid and improved product purity.
4. Inconsistent Batch-to-Batch Purity 1. Raw Material Variability: The purity of the starting 3-amino-2,6-dimethylphenol can vary between suppliers or batches[12]. 2. Poor Process Control: Minor variations in temperature, addition time, or mixing speed can have a magnified effect at scale[5].1. Incoming Material QC: Implement a quality control check on all incoming raw materials to ensure they meet specifications. 2. Implement Process Analytical Technology (PAT): Utilize real-time monitoring tools to ensure consistency. Online monitoring can provide immediate feedback to control the reactor and maintain consistent conditions for every batch[13][14].Reproducible product quality that meets all final specifications.

Section 3: Experimental Protocols

Protocol 1: Pilot-Scale Synthesis (50 L Reactor)

Objective: To synthesize 3-Acetylamino-2,6-dimethylphenol via acetylation of 3-amino-2,6-dimethylphenol using acetic anhydride.

Materials:

  • 3-amino-2,6-dimethylphenol (e.g., 5.0 kg, 33.07 mol)

  • Acetic Anhydride (e.g., 3.71 kg, 36.38 mol, 1.1 eq)

  • Toluene (or another suitable high-boiling solvent, e.g., 25 L)

  • Nitrogen gas supply

  • 5% Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and equipped with a temperature probe, overhead stirrer, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to displace all oxygen. Maintain a gentle nitrogen blanket throughout the process.

  • Charging Reactants: Charge the reactor with 3-amino-2,6-dimethylphenol (5.0 kg) and toluene (25 L). Begin agitation to form a slurry.

  • Controlled Reagent Addition: Begin slow, subsurface addition of acetic anhydride (3.71 kg) over a period of 60-90 minutes. Monitor the internal temperature closely. The temperature should rise due to the exotherm. Maintain the temperature below 50°C using the reactor's cooling jacket.

  • Heating to Completion: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene) and hold for 2-4 hours.

  • In-Process Monitoring: After 2 hours at reflux, take a sample for TLC or HPLC analysis to confirm the absence of the starting amine. If the reaction is incomplete, continue heating and re-analyze every hour.

  • Cool-Down and Quenching: Once complete, cool the reaction mixture to 20-25°C.

  • Work-up: The product may begin to crystallize out of the toluene upon cooling. If so, filter the solid directly. If not, slowly add an anti-solvent like heptane to induce precipitation, or reduce the solvent volume under vacuum.

  • Washing: Wash the filtered solid (filter cake) with cold toluene, followed by deionized water until the washes are neutral pH. This removes residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization (Large Scale)

Objective: To purify crude 3-Acetylamino-2,6-dimethylphenol to >99% purity.

Procedure:

  • Solvent Selection: An ethanol/water mixture is often effective. Determine the optimal ratio in the lab first.

  • Dissolution: In a suitably sized reactor, charge the crude, dry product and the minimum amount of hot ethanol required for complete dissolution at reflux.

  • Charcoal Treatment (If Needed): If the solution is colored, cool it slightly, add 1-2% w/w activated charcoal, and reflux with agitation for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a Nutsche filter) to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean crystallization vessel. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals[9].

  • Cooling: Once at room temperature, further cool the mixture in a chiller or ice bath to 0-5°C to maximize product recovery.

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the final product in a vacuum oven.

Section 4: Visualizations & Workflows

Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the end-to-end process for scaling up the production of 3-Acetylamino-2,6-dimethylphenol.

cluster_prep Preparation cluster_reaction Synthesis (Heated Reactor) cluster_workup Isolation & Work-up cluster_purification Purification Reactants 3-Amino-2,6-dimethylphenol + Acetic Anhydride Reaction Acetylation Reaction (Reflux under N2) Reactants->Reaction Solvent Toluene Solvent->Reaction Cooling Cool & Precipitate Reaction->Cooling In-Process Control (HPLC/TLC) Filtration Filter Crude Solid Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallize Recrystallize (e.g., Ethanol/Water) Washing->Recrystallize Crude Product FinalFilter Filter Pure Crystals Recrystallize->FinalFilter Drying Vacuum Drying FinalFilter->Drying Product Pure 3-Acetylamino- 2,6-dimethylphenol Drying->Product

Caption: Workflow for the synthesis and purification of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical pathway for diagnosing and solving issues related to poor reaction yield.

Start Low Yield Observed CheckConversion Check Reaction Conversion via HPLC/TLC Start->CheckConversion Incomplete Reaction Incomplete CheckConversion->Incomplete No Complete Reaction Complete CheckConversion->Complete Yes OptimizeConditions Optimize Reaction: 1. Increase Temperature 2. Extend Reaction Time 3. Add Catalyst Incomplete->OptimizeConditions ReviewWorkup Review Work-up & Isolation Steps Complete->ReviewWorkup End Yield Improved OptimizeConditions->End PrecipitationIssue Product lost during work-up (e.g., too soluble) ReviewWorkup->PrecipitationIssue Poor Precipitation GoodPrecipitation Isolation appears efficient ReviewWorkup->GoodPrecipitation Good Precipitation OptimizeRecrystal Optimize Recrystallization: 1. Screen Anti-solvents 2. Adjust Solvent Ratios 3. Lower Final Temperature PrecipitationIssue->OptimizeRecrystal CheckPurity Analyze Crude Purity: High Impurity Levels? GoodPrecipitation->CheckPurity OptimizeRecrystal->End PurificationNeeded Add Pre-purification Step (e.g., Acid-Base Wash) CheckPurity->PurificationNeeded Yes CheckPurity->End No PurificationNeeded->End

Caption: A decision tree for troubleshooting and improving low product yield.

Section 5: Safety & Handling

All operations must be conducted in accordance with your institution's safety policies and with a thorough understanding of the hazards of each chemical.

  • 3-amino-2,6-dimethylphenol: While specific data is limited, related aminophenols and dimethylphenols are classified as harmful if swallowed, skin irritants, and can cause serious eye damage[15][16]. Handle with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Reacts with water to form acetic acid. Use in a well-ventilated area or fume hood.

  • Acetyl Chloride: Highly corrosive and volatile. Reacts violently with water, releasing toxic HCl gas. All transfers and reactions must be conducted in a closed system or a high-efficiency fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

Recommended PPE:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical safety goggles and a face shield.

  • Flame-retardant lab coat.

  • Ensure emergency eyewash stations and safety showers are accessible[15].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes[15][17].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open[15].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[17].

  • In all cases of exposure, seek immediate medical attention[15][17].

Section 6: References

  • Selected reaction monitoring for quantitative proteomics: a tutorial. BIOCEV. Available from: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available from: [Link]

  • Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. PubMed. Available from: [Link]

  • How to Reduce Reaction Time in Acetylation Processes. PreScouter. Available from: [Link]

  • Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. PMC - NIH. Available from: [Link]

  • 3-acetylamino-2,6-dimethylphenol. LookChem. Available from: [Link]

  • Crystallographic characterization of single-ortho, N-substituted acetanilide derivatives. Sabinet African Journals. Available from: [Link]

  • Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing. Available from: [Link]

  • Preparation and Recrystallization of Acetanilide Essay. Aithor. Available from: [Link]

  • Experiment 1 - Recrystallization of Acetanilide. CDN. Available from: [Link]

  • Preparation of acetanilide. Web.mnstate.edu. Available from: [Link]

  • SAFETY DATA SHEET - AkzoNobel. AkzoNobel. Available from: [Link]

  • Safety data sheet - CPAChem. CPAChem. Available from: [Link]

  • 3-Acetylamino-2,6-dimethylphenol | C10H13NO2 | CID 152965. PubChem - NIH. Available from: [Link]

  • 3-acetylamino-2,6-dimethylphenol — Chemical Substance Information. NextSDS. Available from: [Link]

  • Analytical Methods. Japan Environmental Management Association for Industry. Available from: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available from: [Link]

  • Reactions of Amines. Jasperse. Available from: [Link]

  • Solving Scale-Up Challenges in Drug Substance Manufacturing. Lupin. Available from: [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available from: [Link]

  • Acylation of amines : r/chemhelp. Reddit. Available from: [Link]

  • Scientific Committee on Consumer Safety SCCS - European Commission. European Commission. Available from: [Link]

  • Process for producing 2,6-dimethylphenol. Google Patents. Available from:

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. Available from: [Link]

  • Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences. Available from: [Link]

  • Process for the purification of 2, 6-dimethylphenol. Google Patents. Available from:

  • Analytical derivatization techniques. OA Monitor Ireland. Available from: [Link]

  • determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by. Acta Poloniae Pharmaceutica. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Method Validation for 3-Acetylamino-2,6-dimethylphenol: UPLC-MS/MS vs. Legacy Analytical Platforms

Executive Summary For researchers and drug development professionals, tracking the metabolic fate of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 3-Acetylamino-2,6-dimethylphenol (CAS 28...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, tracking the metabolic fate of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 3-Acetylamino-2,6-dimethylphenol (CAS 28739-71-1)[1] is a highly scrutinized Phase II metabolite. It originates from the metabolism of 2,6-xylidine, a known nasal carcinogen and a primary degradation product/metabolite of the local anesthetic lidocaine and the antiarrhythmic mexiletine[2].

Because 2,6-xylidine poses severe human health risks[2], regulatory bodies require absolute precision when quantifying its downstream cascade, including 3-hydroxy-2,6-xylidine[3] and its acetylated counterpart, 3-acetylamino-2,6-dimethylphenol[1]. This guide objectively compares legacy analytical platforms against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and provides a self-validating, step-by-step experimental protocol for rigorous method validation.

Mechanistic Overview: The Metabolic Cascade

To understand the analytical challenges, one must first understand the origin of the analyte. Lidocaine undergoes N-dealkylation and amidase cleavage to form 2,6-xylidine[2]. This toxic intermediate is subsequently subjected to CYP450-mediated hydroxylation, yielding 3-hydroxy-2,6-xylidine[2]. Finally, Phase II NAT2 (N-acetyltransferase 2) acetylation converts the primary amine into an acetamide, forming 3-acetylamino-2,6-dimethylphenol[1].

MetabolicPathway Lido Lidocaine (Parent Drug) Xylidine 2,6-Xylidine (Toxic Intermediate) Lido->Xylidine N-dealkylation & Amidase cleavage Hydroxy 3-Hydroxy-2,6-xylidine (Phase I Metabolite) Xylidine->Hydroxy CYP450 Hydroxylation Acetyl 3-Acetylamino-2,6-dimethylphenol (Phase II Metabolite) Hydroxy->Acetyl NAT2 Acetylation

Metabolic pathway from Lidocaine to 3-Acetylamino-2,6-dimethylphenol via 2,6-xylidine.

Platform Comparison: Why UPLC-MS/MS is the Gold Standard

3-Acetylamino-2,6-dimethylphenol possesses both a phenolic hydroxyl group and an acetamide moiety. This amphiphilic nature (XLogP3 ~1.5)[1] makes it susceptible to peak tailing on older silica-based stationary phases and complicates extraction.

  • HPLC-UV (Legacy): Struggles with baseline resolution. The analyte frequently co-elutes with endogenous isobaric interferences and other xylidine isomers (e.g., 4-hydroxy-2,6-xylidine). UV detection lacks the structural specificity required for trace-level genotoxic impurity screening.

  • GC-MS (Alternative): While offering high resolution, the phenolic hydroxyl group requires cumbersome chemical derivatization (e.g., silylation) to prevent thermal degradation and column adsorption. This extra step introduces significant quantitative variability.

  • UPLC-MS/MS (Recommended): Sub-2-micron particles minimize Eddy diffusion, providing ultra-high efficiency separation. Multiple Reaction Monitoring (MRM) provides absolute structural specificity based on mass-to-charge (m/z) fragmentation, entirely bypassing the need for derivatization.

Quantitative Performance Comparison
Analytical ParameterUPLC-MS/MS (Recommended)HPLC-UV (Legacy)GC-MS (Alternative)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mL15 ng/mL
Run Time 3.5 min15.0 min20.0 min
Derivatization Required? NoNoYes (Silylation)
Selectivity Absolute (Mass/Charge MRM)Low (Co-eluting isobars)High (Mass fragmentation)
Matrix Effect Susceptibility Moderate (Corrected via IS)High (Baseline noise)Low

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

The following protocol is designed as a self-validating system compliant with ICH M10 Bioanalytical Method Validation guidelines. Every step includes the mechanistic causality behind the experimental choice to ensure trustworthiness and reproducibility.

ValidationWorkflow Prep 1. Sample Preparation Solid-Phase Extraction (HLB) UPLC 2. UPLC Separation Sub-2µm C18, Gradient Elution Prep->UPLC 2 µL Injection MS 3. MS/MS Detection ESI+, MRM Mode (180.1 -> 138.1) UPLC->MS Chromatographic Eluent Val 4. Method Validation ICH M10 Compliance MS->Val Data Processing & Quantitation

Step-by-step UPLC-MS/MS analytical workflow and method validation process.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Traditional Liquid-Liquid Extraction (LLE) yields poor recovery (<60%) due to the analyte's amphiphilic nature. We utilize Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges to simultaneously retain the hydrophobic dimethylphenyl ring and the polar acetamide/phenol groups, ensuring >85% recovery.

  • Conditioning: Pass 2.0 mL of LC-MS grade methanol followed by 2.0 mL of ultrapure water through the HLB cartridge (30 mg/1 cc).

  • Loading: Spik 200 µL of plasma/urine with a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 3-Acetylamino-2,6-dimethylphenol-d6). Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding, and load onto the cartridge.

  • Washing: Wash with 2.0 mL of 5% methanol in water. Causality: This specific concentration removes endogenous salts and highly polar interferences without prematurely eluting the target analyte.

  • Elution: Elute the analyte using 1.0 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Step 2: Chromatographic Separation

Causality: Formic acid (pH ~2.7) keeps the phenolic hydroxyl group (pKa ~9.5) fully protonated and neutral. This prevents secondary interactions with the silica backbone (peak tailing) while providing abundant protons for positive electrospray ionization (ESI+).

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-2.5 min (hold 90% B), 2.5-2.6 min (return to 10% B), 2.6-3.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: MRM acts as a self-validating mass filter. The exact monoisotopic mass of the compound is 179.09 Da[1]. In ESI+ mode, it forms a stable [M+H]+ precursor at m/z 180.1.

  • Ionization Mode: ESI Positive.

  • Precursor Ion: m/z 180.1[M+H]+.

  • Quantifier Transition: m/z 180.1 → 138.1 (Collision Energy: 18 eV). Causality: Represents the neutral loss of a ketene group (-42 Da) from the acetamide moiety, yielding the highly stable 3-amino-2,6-dimethylphenol fragment.

  • Qualifier Transition: m/z 180.1 → 121.1 (Collision Energy: 25 eV). Causality: Represents the subsequent loss of ammonia (-17 Da) from the primary amine fragment.

Step 4: Method Validation (ICH M10 Compliance)

To ensure the system is self-validating, execute the following parameters:

  • Selectivity: Analyze 6 independent blank matrix lots to ensure no interfering peaks >20% of the LLOQ at the analyte retention time.

  • Linearity: Construct an 8-point calibration curve (1.5 ng/mL to 500 ng/mL) using a 1/x² weighted linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. Acceptance criteria must be ±15% (±20% for LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of neat standard solutions. The SIL-IS must normalize the MF to ~1.0, proving the method is immune to ionization suppression.

Sources

Comparative

comparing synthetic routes for substituted phenols

Advanced Synthetic Routes to Substituted Phenols: A Comparative Guide Strategic Overview of Phenol Synthesis Substituted phenols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Routes to Substituted Phenols: A Comparative Guide

Strategic Overview of Phenol Synthesis

Substituted phenols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials [[1]](). Historically, accessing sterically hindered or electronically deactivated phenols required classical diazotization of anilines (Sandmeyer-type reactions) or nucleophilic aromatic substitution (S_NAr) of highly activated aryl halides. However, these traditional routes are plagued by harsh acidic or basic conditions, poor functional group tolerance, and regiochemistry that is strictly limited by the availability of pre-functionalized starting materials 2.

Modern synthetic paradigms have shifted toward transition-metal catalysis, offering two distinct and powerful alternatives for drug development professionals:

  • Cross-Coupling Hydroxylation: The direct conversion of aryl halides or sulfonium salts to phenols using Cu, Pd, or Ni catalysts 2.

  • C–H Activation/Oxidation: The direct borylation of unactivated arenes followed by oxidation, enabling unconventional regiocontrol (e.g., meta-substitution) without requiring a pre-installed halide 3.

Mechanistic Paradigms and Causality

2.1 Transition-Metal Catalyzed Hydroxylation of Aryl Halides Ullmann- and Buchwald-Hartwig-type hydroxylations utilize aryl halides as electrophiles. The catalytic cycle involves the oxidative addition of the aryl halide to a low-valent metal center, coordination of a hydroxide source, and subsequent reductive elimination to form the C–O bond 1. Causality in Experimental Design: A primary mode of failure in these reactions is the competitive oxidation of the electron-rich phenol product or the disproportionation of the catalyst. To mitigate this, modern protocols employ hydroxide surrogates (e.g., acetohydroxamic acid, benzaldoxime, or water with a weak amine base) instead of harsh alkali metals (MOH) 2. For instance, adding PhSiH₃ in Ni-catalyzed systems acts as a mild reductant to generate the active Ni(I) species, enabling a robust Ni(I)–Ni(III) catalytic cycle that tolerates base-sensitive functional groups like esters and ketones 1.

2.2 Iridium-Catalyzed C–H Borylation and Oxidation This two-step, one-pot sequence fundamentally alters retrosynthetic logic by bypassing pre-functionalization. Utilizing an Ir(I) precatalyst and a bipyridine ligand, the complex undergoes oxidative addition directly into an arene C–H bond 4. Causality in Experimental Design: The regioselectivity of this transformation is governed almost entirely by steric factors rather than electronic directing groups. When the bulky bidentate ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is employed, the ortho-borylation pathway is completely shut down due to steric clash, directing the boryl group exclusively to the meta or para positions 4. Subsequent oxidation of the arylboronate ester with Oxone or H₂O₂ proceeds via a stereoretentive 1,2-aryl migration from boron to oxygen, perfectly preserving the regiochemistry established in the borylation step 3.

Visualizing the Synthetic Logic

RouteComparison Start Target: Substituted Phenol R1 Classical Diazotization (from Anilines) Start->R1 Pre-installed NH2 R2 TM-Catalyzed Hydroxylation (from Aryl Halides) Start->R2 Pre-installed Halide R3 C-H Borylation/Oxidation (from Arenes) Start->R3 Direct C-H Cleavage R1_Pros Low cost Harsh acidic conditions Poor tolerance R1->R1_Pros R2_Pros Broad scope Requires base/ligands Orthogonal reactivity R2->R2_Pros R3_Pros Unique meta-selectivity Mild conditions High atom-cost (B2pin2) R3->R3_Pros

Logic tree comparing classical, cross-coupling, and C-H activation routes to phenols.

IrCycle Ir_I Ir(I) Precatalyst [Ir(OMe)COD]2 + dtbpy Ir_III Active Ir(III) Trisboryl Ir(Bpin)3 Ir_I->Ir_III + B2pin2 Ox_Add Oxidative Addition (Arene C-H Cleavage) Ir_III->Ox_Add + Arene Ir_V Ir(V) Intermediate (Hydrido-Aryl-Trisboryl) Ox_Add->Ir_V Red_Elim Reductive Elimination (Aryl-Bpin Formation) Ir_V->Red_Elim Red_Elim->Ir_III - Aryl-Bpin + HBpin

Catalytic cycle of Ir-catalyzed C-H borylation governed by steric control.

Quantitative Performance Matrix

MetricClassical DiazotizationTM-Catalyzed Hydroxylation (Ni/Cu/Pd)Ir-Catalyzed C–H Borylation/Oxidation
Starting Material AnilinesAryl Halides / Sulfonium Salts 2Unactivated Arenes 3
Regiocontrol Dictated by NH₂ positionDictated by Halide positionSterically driven (meta-selective) 4
Functional Group Tolerance Low (degrades acid-sensitive groups)High (tolerates esters, ketones, nitriles) 1Very High (orthogonal to halogens) 5
Typical Yields 40–70%70–95% 265–90% (over 2 steps) 3
Scalability & Cost Highly scalable, very low costScalable, moderate cost (ligand dependent)High cost (Ir, B₂pin₂), used for complex APIs
Green Chemistry Generates stoichiometric toxic wasteCan use water as OH source 1Atom economy issues with diboron reagents 6

Validated Experimental Methodologies

Protocol A: Ni-Catalyzed Hydroxylation of Aryl Halides Using Water 1 Objective: Synthesize substituted phenols from aryl bromides utilizing water as a green, mild hydroxide source.

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with NiBr₂ (5 mol%), a suitable bipyridine ligand (5 mol%), and the aryl halide (1.0 mmol).

  • Solvent & Reagents: Add a degassed mixture of DMF and H₂O (10:1 v/v). Causality: Water acts as the nucleophilic oxygen source, while DMF ensures the solubility of the organic substrates and stabilizes the active metal complex.

  • Activation: Add an organic amine base (e.g., Et₃N, 2.0 equiv) and PhSiH₃ (0.5 equiv). Causality: PhSiH₃ serves as a mild reductant to turn over the Ni(II) precatalyst into the catalytically active Ni(I) species, initiating the Ni(I)–Ni(III) cycle without destroying base-sensitive functional groups.

  • Reaction: Seal the tube and heat at 80 °C for 16 hours.

  • Self-Validating Workup: Cool to room temperature and quench with 1M HCl. Causality: Under basic conditions, the product exists as a water-soluble phenoxide salt. Acidification is strictly required to protonate the phenoxide, allowing it to partition into the organic phase. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: One-Pot Ir-Catalyzed C–H Borylation and Oxidation 3, 5 Objective: Access meta-substituted phenols directly from mono-substituted arenes, bypassing halogenation.

  • Borylation Step: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.5 equiv) in a dry vial.

  • Substrate Addition: Add the arene (1.0 mmol) and dry hexane (2 mL). Stir at 80 °C until the arene is fully consumed (validate via GC/MS). Causality: The dtbpy ligand enforces strict steric control, preventing oxidative addition at the ortho-position and directing the boryl group to the least sterically hindered C–H bond.

  • Solvent Exchange: Remove the hexane under reduced pressure and redissolve the crude arylboronate intermediate in acetone (3 mL) and water (3 mL).

  • Oxidation Step: Cool the mixture to 0 °C and add Oxone (potassium peroxymonosulfate, 1.2 equiv) portion-wise. Causality: Oxone acts as an electrophilic oxygen source. The oxidation proceeds via a 1,2-migration of the aryl group from boron to oxygen, ensuring the final hydroxyl group is exactly where the C–H bond was cleaved.

  • Workup: Stir for 10 minutes, quench with aqueous NaHSO₃ to destroy excess oxidant, extract with diethyl ether, and purify via chromatography.

References

  • [2] Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules (2024). 2

  • [6] Iridium-Catalyzed sp3 C–H Borylation in Hydrocarbon Solvent Enabled by 2,2′-Dipyridylarylmethane Ligands. Journal of the American Chemical Society (2020). 6

  • [3] C-H activation/borylation/oxidation: a one-pot unified route to meta-substituted phenols bearing ortho-/para-directing groups. Journal of the American Chemical Society (2003).3

  • [4] Mechanistic Investigation of Iridium-Catalyzed C–H Borylation of Methyl Benzoate: Ligand Effects in Regioselectivity and Activity. Organometallics (2016). 4

  • [5] One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. MDPI (2020).5

  • [1] Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis. Organic Letters (2022). 1

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